molecular formula C10H10O4 B1369907 Methyl 4-formyl-2-methoxybenzoate CAS No. 55204-14-3

Methyl 4-formyl-2-methoxybenzoate

Cat. No.: B1369907
CAS No.: 55204-14-3
M. Wt: 194.18 g/mol
InChI Key: HUDAKRNJXBCEOW-UHFFFAOYSA-N
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Description

Methyl 4-formyl-2-methoxybenzoate is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-formyl-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDAKRNJXBCEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594298
Record name Methyl 4-formyl-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55204-14-3
Record name Methyl 4-formyl-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-formyl-2-methoxybenzoate (CAS 55204-14-3)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-formyl-2-methoxybenzoate, registered under CAS number 55204-14-3, is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis. Its unique molecular architecture, featuring an aldehyde, a methyl ester, and a methoxy group on a benzene ring, renders it a versatile building block for the construction of complex molecular scaffolds. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a critical evaluation of its application in modern drug discovery, specifically in the development of novel therapeutics targeting the central nervous system. This document is intended to serve as a valuable resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, actionable insights.

Physicochemical and Spectroscopic Profile

This compound is a stable, crystalline solid under standard laboratory conditions. The strategic placement of its functional groups dictates its reactivity and utility in synthetic chemistry. The electron-withdrawing nature of the formyl and ester groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment on the aromatic ring.

PropertyValueSource(s)
CAS Number 55204-14-3[1]
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.19 g/mol
Appearance White solid[1]
Predicted XlogP 1.5[2]

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification and quality control in a research setting. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the molecule's proton and carbon framework.

¹H NMR (400 MHz, CDCl₃) Signal Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
Aldehyde Proton-CHO10.03Singlet (s)N/A1H
Aromatic ProtonAr-H7.90Doublet (d)7.61H
Aromatic ProtonsAr-H7.47-7.49Multiplet (m)N/A2H
Methoxy ProtonsAr-OCH₃3.97Singlet (s)N/A3H
Ester Methyl Protons-COOCH₃3.93Singlet (s)N/A3H
¹³C NMR (100 MHz, CDCl₃) Signal Assignment Chemical Shift (δ) ppm
Aldehyde Carbonyl-CHO189.4
Ester Carbonyl-COOCH₃173.1
Aromatic CarbonsAr-C165.2, 136.1, 135.3, 132.0, 129.6, 128.3
Methoxy CarbonAr-OCH₃56.1
Ester Methyl Carbon-COOCH₃53.1

Synthesis and Mechanistic Considerations

The synthesis of this compound can be efficiently achieved from its precursor, Methyl 2-methoxy-4-methylbenzoate. The transformation involves a two-step process: a benzylic bromination followed by hydrolysis of the resulting dibromomethyl intermediate. This specific protocol is adapted from established procedures in medicinal chemistry literature.

Experimental Protocol: Synthesis of this compound

Step 1: Benzylic Bromination to form Methyl 4-(dibromomethyl)-2-methoxybenzoate

  • Reaction Setup: To a solution of Methyl 2-methoxy-4-methylbenzoate (1.0 equivalent) in carbon tetrachloride (0.1 M), add N-bromosuccinimide (NBS, 2.2 equivalents) and a catalytic amount of benzoic peroxyanhydride (0.04 equivalents).

    • Causality: Carbon tetrachloride is a classic solvent for radical reactions as it is non-polar and relatively inert. N-bromosuccinimide is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine radicals, minimizing side reactions. Benzoic peroxyanhydride acts as a radical initiator, which upon heating, generates radicals that initiate the chain reaction.

  • Reaction Execution: Heat the reaction mixture to reflux for 4 hours.

    • Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. The filtrate is then quenched with water and washed with a saturated sodium thiosulfate solution to remove any remaining bromine.

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude Methyl 4-(dibromomethyl)-2-methoxybenzoate as a yellow oil, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Reaction Setup: The crude Methyl 4-(dibromomethyl)-2-methoxybenzoate from the previous step is dissolved in a suitable solvent system, such as a mixture of silver nitrate and aqueous ethanol.

  • Reaction Execution: The mixture is stirred at room temperature until the hydrolysis is complete, as indicated by TLC analysis.

    • Causality: Silver nitrate facilitates the hydrolysis of the dibromomethyl group to the aldehyde. The silver ions coordinate to the bromine atoms, making the carbon more susceptible to nucleophilic attack by water.

  • Work-up and Purification: The reaction mixture is filtered to remove silver bromide precipitate. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.

Mechanistic Pathway of Synthesis

The synthesis proceeds through a free-radical chain reaction in the first step, characteristic of a Wohl-Ziegler bromination, followed by a nucleophilic substitution-based hydrolysis.

G cluster_0 Step 1: Wohl-Ziegler Bromination cluster_1 Step 2: Hydrolysis Start Methyl 2-methoxy-4-methylbenzoate Initiation Radical Initiator (Heat) -> 2R• Propagation2 Succinimidyl• + Ar-CH3 -> Succinimide + Ar-CH2• Start->Propagation2 H-abstraction Propagation1 R• + NBS -> R-Br + Succinimidyl• Initiation->Propagation1 Initiation Propagation3 Ar-CH2• + Br2 -> Ar-CH2Br + Br• Propagation2->Propagation3 Radical Formation Intermediate Methyl 4-(dibromomethyl)-2-methoxybenzoate Propagation3->Intermediate Bromination (x2) Intermediate_2 Methyl 4-(dibromomethyl)-2-methoxybenzoate Intermediate->Intermediate_2 Proceeds to Step 2 Hydrolysis AgNO3 / H2O, Ethanol Intermediate_2->Hydrolysis Nucleophilic Substitution Product This compound Hydrolysis->Product

Synthesis Workflow for this compound

Applications in Drug Discovery and Development

The strategic arrangement of functional groups in this compound makes it a valuable starting material for the synthesis of complex heterocyclic structures and other molecular frameworks that are often pursued in drug discovery programs.

Role as a Key Intermediate for NMDA Receptor Modulators

A significant application of this compound is its use as a key intermediate in the synthesis of novel, selective potentiators of the GluN2C subunit of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity and memory function in the central nervous system.[3] Dysfunction of these receptors is implicated in a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[4]

The aldehyde functionality of this compound allows for its elaboration into more complex structures through reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic rings. These transformations are pivotal in building the pharmacophore required for interaction with the target receptor.

The GluN2C-Containing NMDA Receptor Signaling Pathway

The GluN2C subunit is predominantly expressed in specific brain regions, such as the cerebellum and thalamus.[5] Modulating the activity of NMDA receptors containing this subunit presents a promising therapeutic strategy with the potential for fewer side effects compared to non-selective NMDA receptor modulators.[4] Positive allosteric modulators of GluN2C-containing NMDA receptors can enhance the receptor's response to the endogenous neurotransmitter glutamate, thereby restoring normal synaptic function in disease states.

The signaling cascade initiated by the activation of NMDA receptors is complex and involves the influx of calcium ions (Ca²⁺), which then act as a second messenger to activate a host of downstream signaling molecules.

G Simplified GluN2C-NMDA Receptor Signaling Pathway Glutamate Glutamate NMDA_R GluN1/GluN2C NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening CaM Calmodulin (CaM) Ca_Influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Neuronal Survival) CREB->Gene_Expression Promotes Potentiator GluN2C Potentiator (Synthesized from This compound) Potentiator->NMDA_R Enhances Activity

GluN2C-NMDA Receptor Signaling Pathway

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and the integrity of the compound.

  • Hazard Identification: This compound may cause skin, eye, and respiratory irritation.[6] It is advisable to consult the full Safety Data Sheet (SDS) from the supplier before use.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of considerable synthetic value, underscored by its successful application as a key building block in the development of sophisticated neuropharmacological agents. The detailed synthesis protocol and mechanistic insights provided in this guide offer a practical framework for its preparation and use in a research context. As the demand for targeted therapeutics for central nervous system disorders continues to grow, the importance of versatile and well-characterized intermediates like this compound is set to increase, making it a compound of enduring interest for the scientific community.

References

Methyl 4-formyl-2-methoxybenzoate: A Technical Guide to Solubility and Stability for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability of Methyl 4-formyl-2-methoxybenzoate (CAS No. 55204-14-3). This document synthesizes available data with established chemical principles to offer practical insights for the effective handling, storage, and application of this versatile synthetic intermediate.

Core Physicochemical Properties

This compound is a disubstituted benzene derivative featuring a methyl ester, a formyl (aldehyde) group, and a methoxy group. These functionalities dictate its chemical reactivity, solubility, and stability.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄--INVALID-LINK--
Molecular Weight 194.18 g/mol --INVALID-LINK--
CAS Number 55204-14-3--INVALID-LINK--
Appearance Solid-Liquid Mixture--INVALID-LINK--[1]
Boiling Point 332.3 ± 27.0 °C at 760 mmHg--INVALID-LINK--[1]
Purity (Typical) ≥98%--INVALID-LINK--

Solubility Profile

While quantitative solubility data (e.g., in g/L or mg/mL) is not extensively documented in publicly available literature, a qualitative solubility profile can be inferred from its use in various synthetic procedures.

SolventSolubilityRationale / Source
Dimethylformamide (DMF) SolubleUsed as a solvent in synthesis.[2][3]
1,2-Dichloroethane SolubleEmployed as a reaction solvent.
Acetone SolubleUsed as a solvent for synthesis.[4]
Methanol (MeOH) SolubleUsed as a solvent in reactions.
Ethyl Acetate (EtOAc) SolubleUsed as a solvent for extraction and chromatography.[4]
Hexanes Sparingly Soluble / InsolubleUsed as a non-polar component in flash chromatography, suggesting low solubility.[4]
Water Sparingly Soluble / InsolubleThe presence of polar functional groups is offset by the hydrophobic benzene ring. Used in aqueous workups, indicating low solubility.[4]

Expert Insight: The solubility in a range of polar aprotic and protic organic solvents makes this compound amenable to a variety of reaction conditions. For purification, its differential solubility in solvent systems like hexanes/ethyl acetate is leveraged in flash column chromatography.

Stability and Degradation Pathways

The stability of this compound is influenced by its two primary functional groups: the aldehyde and the methyl ester.

Thermal Stability

The compound exhibits sufficient thermal stability for reactions at elevated temperatures. It has been successfully used in reactions stirred at 110°C for 2 hours in DMF[2][3]. However, prolonged exposure to high temperatures may lead to decomposition.

pH Sensitivity
  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Base-Catalyzed Hydrolysis (Saponification): Strong bases will readily hydrolyze the ester to the carboxylate salt.

Oxidative and Reductive Stability

The aldehyde group is susceptible to both oxidation and reduction.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid. This can occur with common oxidizing agents or slowly upon prolonged exposure to air. The recommendation to store under a nitrogen atmosphere suggests a potential sensitivity to atmospheric oxygen[1][5].

  • Reduction: The aldehyde can be reduced to a primary alcohol using standard reducing agents like sodium borohydride.

Photostability

A synthetic procedure described in a patent mentions the need to cover the reaction flask with aluminum foil, suggesting potential light sensitivity[4]. While not conclusive evidence about the compound's intrinsic photostability, it is a prudent precautionary measure.

Inferred Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_reduction Reduction main This compound acid_hydrolysis 4-Formyl-2-methoxybenzoic acid main->acid_hydrolysis H₃O⁺ base_hydrolysis 4-Formyl-2-methoxybenzoate Salt main->base_hydrolysis OH⁻ oxidation 2-Methoxy-4-(methoxycarbonyl)benzoic acid main->oxidation [O] (e.g., air) reduction Methyl 4-(hydroxymethyl)-2-methoxybenzoate main->reduction [H] (e.g., NaBH₄)

Caption: Potential degradation and reaction pathways of this compound.

Recommended Handling and Storage

To ensure the integrity of this compound, the following handling and storage procedures are recommended based on supplier information and chemical principles:

  • Storage Temperature: Store at 2-8°C[5]. Some suppliers recommend 4°C[1].

  • Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent oxidation of the aldehyde group[1][5].

  • Light: Store in a light-resistant container to minimize potential photodegradation.

  • Moisture: Keep the container tightly sealed to prevent hydrolysis of the ester.

Experimental Protocols

The following is a representative experimental workflow illustrating the use and purification of this compound, based on a procedure described in the patent literature[4].

Synthesis of this compound

This procedure starts from Methyl 4-(dibromomethyl)-2-methoxybenzoate.

  • Dissolution: Dissolve Methyl 4-(dibromomethyl)-2-methoxybenzoate in a mixture of acetone and water.

  • Reaction: Add silver nitrate to the solution. To prevent potential photodegradation, cover the reaction flask with aluminum foil.

  • Stirring: Stir the reaction mixture at room temperature for 3 hours.

  • Workup:

    • Filter the reaction mixture through celite.

    • Dilute the filtrate with ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous phase twice with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on a silica gel column using a hexane/ethyl acetate gradient.

Workflow Diagram

G start Start: Methyl 4-(dibromomethyl)-2-methoxybenzoate dissolution Dissolve in Acetone/H₂O start->dissolution reaction Add AgNO₃ Stir for 3h at RT (protect from light) dissolution->reaction workup Aqueous Workup (Filtration, Extraction, Washing, Drying) reaction->workup purification Flash Chromatography (Silica Gel, Hexane/EtOAc) workup->purification end Product: this compound purification->end

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable synthetic intermediate with good solubility in common organic solvents. Its stability is generally sufficient for a range of synthetic applications, including those at elevated temperatures. However, researchers must be mindful of its potential for degradation through hydrolysis of the ester group, oxidation of the aldehyde moiety, and possible light sensitivity. Adherence to the recommended storage and handling protocols—specifically, low temperature, inert atmosphere, and protection from light—is crucial for maintaining the compound's purity and reactivity.

References

An In-Depth Technical Guide to the Synthesis of Methyl 4-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-formyl-2-methoxybenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its utility stems from the presence of three distinct functional groups—an aldehyde, a methyl ester, and a methoxy group—which allow for a wide range of chemical transformations. This guide provides a detailed exploration of the primary synthetic routes to this versatile intermediate, with a focus on starting materials, reaction mechanisms, and detailed experimental protocols to ensure reproducibility and high yields.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several strategic directions. The most efficient routes are those that begin with readily available starting materials and proceed with high regioselectivity and yield. This guide will focus on a well-documented, multi-step synthesis starting from 2-hydroxy-4-methylbenzoic acid, and will also discuss alternative pathways.

Primary Synthetic Route: A Three-Step Synthesis from 2-Hydroxy-4-methylbenzoic Acid

This synthetic pathway is a reliable method that sequentially builds the target molecule, starting with a commercially available precursor. The overall transformation is depicted in the workflow below.

Synthesis_Workflow A 2-Hydroxy-4-methylbenzoic Acid B Methyl 2-methoxy-4-methylbenzoate A->B Methylation & Esterification C Methyl 4-(dibromomethyl)-2-methoxybenzoate B->C Benzylic Bromination D This compound C->D Hydrolysis

Caption: Overall workflow for the synthesis of this compound.

Step 1: Methylation and Esterification of 2-Hydroxy-4-methylbenzoic Acid

The initial step involves the simultaneous methylation of the phenolic hydroxyl group and esterification of the carboxylic acid of 2-hydroxy-4-methylbenzoic acid. This transformation is typically achieved using an excess of a methylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate.

Step1_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Reactant 2-Hydroxy-4-methylbenzoic Acid Intermediate Dianion Intermediate Reactant->Intermediate Deprotonation Base K₂CO₃ Base->Intermediate Product Methyl 2-methoxy-4-methylbenzoate Intermediate->Product SN2 Reaction MethylatingAgent Dimethyl Sulfate (Me₂SO₄) MethylatingAgent->Product

Caption: Mechanism of methylation and esterification.

Experimental Protocol:

  • To a solution of 2-hydroxy-4-methylbenzoic acid (1.0 g, 6.6 mmol) in acetone (12 mL), add finely ground potassium carbonate (2.4 g, 20 mmol) and dimethyl sulfate (1.9 mL, 20 mmol).[1]

  • Stir the solution at room temperature for 18 hours.[1]

  • Heat the mixture to reflux for an additional hour.[1]

  • Filter the resulting mixture and concentrate the filtrate in vacuo.[1]

  • Dissolve the crude residue in ethyl acetate (35 mL) and add triethylamine (2.7 mL, 6.6 mmol).[1]

  • After stirring at room temperature for 30 minutes, wash the mixture with water, 2N HCl, and brine.[1]

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.[1]

  • Purify the product by flash column chromatography on silica gel (Hexanes:EtOAc, 6:1) to yield methyl 2-methoxy-4-methylbenzoate as a clear oil.[1]

Parameter Value
Starting Material 2-Hydroxy-4-methylbenzoic Acid
Reagents Potassium Carbonate, Dimethyl Sulfate, Triethylamine
Solvent Acetone, Ethyl Acetate
Reaction Time 19 hours
Temperature Room Temperature to Reflux
Yield 77%[1]
Step 2: Benzylic Bromination of Methyl 2-methoxy-4-methylbenzoate

The second step involves the free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is a common reagent for this transformation, and the reaction is initiated by a radical initiator like benzoyl peroxide.

Experimental Protocol:

  • To a solution of methyl 2-methoxy-4-methylbenzoate (0.5 g, 2.8 mmol) in carbon tetrachloride (28 mL), add N-bromosuccinimide (1.1 g, 6.2 mmol) and benzoyl peroxide (0.03 g, 0.11 mmol).[1]

  • Reflux the reaction mixture for 4 hours.[1]

  • Cool the solution to room temperature and filter.[1]

  • Quench the filtrate with water and wash with saturated sodium thiosulfate solution twice.[1]

  • Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo to give methyl 4-(dibromomethyl)-2-methoxybenzoate as a yellow oil.[1]

Parameter Value
Starting Material Methyl 2-methoxy-4-methylbenzoate
Reagents N-Bromosuccinimide, Benzoyl Peroxide
Solvent Carbon Tetrachloride
Reaction Time 4 hours
Temperature Reflux
Step 3: Hydrolysis of Methyl 4-(dibromomethyl)-2-methoxybenzoate

The final step is the hydrolysis of the dibromomethyl group to the corresponding aldehyde. This is effectively achieved using silver nitrate in an acetone/water mixture.

Experimental Protocol:

  • Dissolve the crude methyl 4-(dibromomethyl)-2-methoxybenzoate from the previous step in an acetone:water mixture (5:1, 0.35 M).[1]

  • Add silver nitrate (0.97 g, 5.7 mmol) to the solution.[1]

  • Protect the reaction flask from light and stir at room temperature for 3 hours.[1]

  • Filter the mixture through celite, dilute with ethyl acetate, and extract with saturated sodium bicarbonate solution twice.[1]

  • Wash the combined organic layers with water and brine, then dry over MgSO₄, filter, and concentrate in vacuo.[1]

  • Purify the final product by flash column chromatography on silica gel (Hexanes/EtOAc) to yield this compound as a white solid.[1]

Parameter Value
Starting Material Methyl 4-(dibromomethyl)-2-methoxybenzoate
Reagent Silver Nitrate
Solvent Acetone/Water
Reaction Time 3 hours
Temperature Room Temperature
Overall Yield (from methyl 2-methoxy-4-methylbenzoate) 63%[1]

Alternative Synthetic Strategies

While the three-step synthesis from 2-hydroxy-4-methylbenzoic acid is a robust method, other approaches can be considered depending on the availability of starting materials.

Formylation Followed by Methylation and Esterification

This strategy begins with the formylation of salicylic acid. The Duff reaction, using hexamethylenetetramine and methanesulfonic acid, can introduce the formyl group at the 4-position.[2] Subsequent methylation of the hydroxyl group with reagents like methyl iodide or dimethyl sulfate, followed by esterification of the carboxylic acid with methanol under acidic conditions, would yield the final product.[2]

Synthesis from a Brominated Precursor

Another viable route starts with Methyl 4-bromo-2-methoxybenzoate.[3] This intermediate can be subjected to a halogen-metal exchange followed by formylation with a suitable formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group at the 4-position.

Conclusion

The synthesis of this compound is a critical process for the advancement of various fields, including medicinal chemistry and materials science. The detailed three-step protocol provided in this guide, starting from 2-hydroxy-4-methylbenzoic acid, offers a reliable and high-yielding pathway for researchers. The discussion of alternative routes provides additional flexibility in synthetic design. By understanding the nuances of each synthetic step and adhering to the detailed protocols, scientists can confidently produce this valuable intermediate for their research and development endeavors.

References

Methyl 4-formyl-2-methoxybenzoate: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my experience that the value of a chemical intermediate is defined by its structural functionality and the efficiency with which it can be transformed into more complex, high-value molecules. Methyl 4-formyl-2-methoxybenzoate (CAS 55204-14-3) is a prime example of such a versatile scaffold.[1] Its trifunctional nature—an electrophilic aldehyde, a modifiable methyl ester, and an electron-donating methoxy group on an aromatic ring—presents a rich platform for synthetic innovation.

This guide provides an in-depth analysis of the potential applications of this compound. We will move beyond a simple catalog of reactions to explore the causal relationships between its structure and reactivity, offering field-proven insights into its use as a precursor for pharmaceuticals, fine chemicals, and novel molecular probes. The protocols and mechanistic discussions herein are designed to serve as a self-validating system for chemists aiming to integrate this powerful intermediate into their synthetic programs.

Structural and Physicochemical Profile

This compound is a 1,2,4-trisubstituted benzene derivative.[2] The strategic placement of its functional groups dictates its chemical behavior. The aldehyde at C4 is a primary site for nucleophilic attack and condensation reactions. The methyl ester at C1 is a classic handle for conversion to carboxylic acids, amides, or for reduction. Critically, the methoxy group at C2 is a strong ortho-, para-directing activator for electrophilic aromatic substitution, while also sterically influencing the adjacent ester and modulating the electronic properties of the entire ring.

It is essential to distinguish this compound from its isomers and related structures, as the substitution pattern profoundly impacts reactivity and potential applications.

Compound Name Structure CAS Number Key Distinctions
This compound Image of this compound55204-14-3[1]Target molecule. Methoxy group is ortho to the ester, influencing its conformation and reactivity.
Methyl 5-formyl-2-methoxybenzoateImage of Methyl 5-formyl-2-methoxybenzoate78515-16-9[3]Isomer. Formyl group is meta to the ester. Used as an intermediate in the synthesis of the IBS drug Eluxadoline.[3]
Methyl 4-formylbenzoateImage of Methyl 4-formylbenzoate1571-08-0[4]Parent compound lacking the methoxy group. A common intermediate for fluorescent whitening agents.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[2][6]
Molecular Weight 194.19 g/mol [1][2]
Appearance White to off-white powder/crystalline solid[3] (Isomer)
Melting Point 86-87 °C (for 5-formyl isomer, expected to be similar)[3]
Solubility Soluble in common organic solvents (DMSO, CH₂Cl₂, EtOAc)[7] (Related Cmpd)

Proposed Synthesis of the Core Scaffold

While specific literature on the synthesis of this compound is sparse, a logical and high-yielding route can be extrapolated from established methodologies for its isomers, such as the Duff or Reimer-Tiemann reactions on an appropriate precursor. A particularly efficient method involves the formylation of Methyl 2-methoxybenzoate.[8]

The choice of formylation agent is critical. The directing effects of the substituents on Methyl 2-methoxybenzoate must be considered. The methoxy group is a strongly activating ortho-, para-director, while the methyl ester is a deactivating meta-director. This makes the C4 position (para to the methoxy group) the most electronically favorable site for electrophilic attack.

Synthetic_Pathway Start Methyl 2-methoxybenzoate Intermediate Electrophilic Attack (Formylation) Start->Intermediate e.g., Urotropine, Methanesulfonic Acid Product This compound Intermediate->Product Workup

Diagram 1: Proposed synthetic route to this compound.

Experimental Protocol: Formylation via Duff Reaction Analogue

This protocol is adapted from a patented method for the synthesis of the 5-formyl isomer and is proposed as a high-efficacy route.[8]

  • Reaction Setup: In a nitrogen-purged reactor, cool a solution of Methyl 2-methoxybenzoate (1.0 eq) in methanesulfonic acid (3-10 vol) to 0-10 °C.

  • Reagent Addition: Add urotropine (hexamine) (2.0-5.0 eq) portion-wise, maintaining the internal temperature below 10 °C.

    • Causality Note: Urotropine serves as the formylating agent precursor. The acidic medium hydrolyzes it in situ to generate the electrophilic iminium species required for the reaction. Methanesulfonic acid acts as both solvent and catalyst.

  • Reaction: Slowly warm the mixture to 80-90 °C and maintain for 12-20 hours. Monitor reaction progress via TLC or HPLC.

  • Workup and Quenching: After completion, cool the reaction to room temperature and pour it carefully onto crushed ice/water (5 vol).

  • pH Adjustment & Isolation: Adjust the pH of the aqueous slurry to 6-7 using a saturated sodium hydroxide solution. This neutralizes the acid and precipitates the product.

  • Purification: Filter the resulting solid, wash thoroughly with deionized water until the filtrate is neutral, and dry under vacuum to yield this compound. A yield of >85% is anticipated based on analogous transformations.[8]

Key Applications in Synthetic Transformations

The true utility of this compound lies in the selective reactivity of its functional groups.

Building Block for Amine Synthesis via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for introducing amine functionality. The aldehyde group of our title compound is an ideal substrate for this transformation, providing a direct route to a wide array of secondary and tertiary amines.

Reductive_Amination_Workflow cluster_0 Reaction Core Reactant Methyl 4-formyl- 2-methoxybenzoate + Primary/Secondary Amine (R¹R²NH) Intermediate Formation of Schiff Base / Iminium Ion Reactant->Intermediate Condensation Product Target Amine Ester Methoxy Benzyl Amine Intermediate->Product Reduction Reagent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reagent->Intermediate

Diagram 2: Workflow for synthesizing amines via reductive amination.

  • Expert Insight: The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not readily reduce the aldehyde starting material, thus minimizing side reactions like alcohol formation.

Carbon-Carbon Bond Formation: Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde provides a classic entry point for C=C double bond formation, essential for synthesizing stilbene derivatives, conjugated systems for materials science, or precursors for natural products.

  • Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) allows for the installation of a variety of substituted vinyl groups. The nature of the ylide (stabilized vs. unstabilized) can be used to control the E/Z stereochemistry of the resulting alkene.

  • Horner-Wadsworth-Emmons (HWE) Reaction: Using a phosphonate carbanion, the HWE reaction is a superior alternative for generating (E)-alkenes with high selectivity. The water-soluble phosphate byproduct also simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction.

Synthesis of Heterocyclic Scaffolds

Aromatic aldehydes are foundational precursors for a multitude of heterocyclic systems. The specific substitution pattern of this compound opens pathways to unique, functionalized heterocycles.

  • Pfitzinger Reaction: Condensation with isatin (or its derivatives) in the presence of a base can yield substituted quinoline-4-carboxylic acids. The methoxy and ester groups on the resulting quinoline core provide additional handles for diversification, making this a powerful route for generating libraries of potential kinase inhibitors or antimalarial agents.

  • Multicomponent Reactions (MCRs): The aldehyde can participate in powerful MCRs like the Hantzsch Dihydropyridine Synthesis. Reacting it with a β-ketoester (e.g., ethyl acetoacetate) and ammonia or an ammonium salt would produce a highly substituted 1,4-dihydropyridine core, a privileged scaffold in cardiovascular medicine (e.g., Nifedipine). The substitution pattern from our starting material would yield novel, unexplored analogues.

Orthogonal Functional Group Manipulation

The presence of multiple functional groups allows for selective, or "orthogonal," chemical manipulation, which is a hallmark of sophisticated synthetic planning.

  • Ester Hydrolysis: The methyl ester can be selectively saponified to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O). This unmasks a new functional group for amide coupling or other transformations while leaving the aldehyde intact.

  • Aldehyde Protection: If reactions on the ester or aromatic ring are desired without interference from the aldehyde, it can be temporarily protected as an acetal (e.g., using ethylene glycol and an acid catalyst). This protecting group is stable to many reaction conditions and can be cleanly removed upon completion.

  • Chemoselective Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) at low temperatures, leaving the methyl ester untouched. Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester.

Orthogonal_Reactivity Start This compound PathA 4-Carboxy-2-methoxybenzaldehyde Start->PathA 1. LiOH, THF/H₂O 2. Acidic Workup PathB Methyl 4-(hydroxymethyl)-2-methoxybenzoate Start->PathB NaBH₄, MeOH, 0°C PathC Protected Aldehyde Derivative Start->PathC Ethylene Glycol, p-TsOH, Toluene

Diagram 3: Orthogonal manipulation of the core functional groups.

Conclusion

This compound is more than a simple intermediate; it is a synthetically powerful and versatile platform. Its unique 1,2,4-substitution pattern provides a predictable framework for complex molecular construction. By understanding the interplay of its electronic and steric features, researchers can leverage this building block to access novel amines, complex alkenes, and highly functionalized heterocyclic systems. The protocols and strategies outlined in this guide demonstrate its vast potential and serve as a robust starting point for its application in pharmaceutical discovery, materials science, and fine chemical synthesis.

References

The Versatile Keystone: A Technical Guide to Methyl 4-formyl-2-methoxybenzoate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 4-formyl-2-methoxybenzoate, a seemingly unassuming aromatic compound, has emerged as a powerful and versatile building block for chemists, particularly those in the pharmaceutical and fine chemical industries. Its value lies in its bifunctional nature, possessing both an aldehyde and a methyl ester group. This unique arrangement of reactive sites, coupled with the electronic influence of the methoxy substituent, allows for a diverse array of chemical transformations, making it an invaluable intermediate in the synthesis of novel bioactive molecules.

This technical guide provides an in-depth exploration of this compound, offering not just protocols, but a deeper understanding of the chemical principles that underpin its utility. We will delve into its synthesis, explore its reactivity, and showcase its application in the construction of intricate molecular frameworks. For the discerning researcher, this guide aims to be a comprehensive resource, blending established methodologies with the mechanistic insights required for innovation.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is the foundation of its effective application in synthesis.

PropertyValueSource(s)
CAS Number 55204-14-3[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 86-87 °C[2]
Solubility Soluble in organic solvents like ethanol and methanol; limited solubility in water.
Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of this compound.

TechniqueKey Data PointsSource(s)
¹H NMR (400 MHz, CDCl₃) δ 10.03 (s, 1H), 7.90 (d, J = 7.6 Hz, 1H), 7.49-7.47 (mult, 2H), 3.97 (s, 3H), 3.93 (s, 3H)
¹³C NMR Predicted peaks for aromatic, carbonyl (aldehyde and ester), and methoxy carbons.[3]

Synthesis of this compound: A Step-by-Step Protocol

The reliable synthesis of this compound is a critical first step for its use as a building block. A common and effective laboratory-scale synthesis involves the oxidation of the corresponding methyl-substituted precursor, Methyl 2-methoxy-4-methylbenzoate.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Synthesis of Methyl 2-methoxy-4-methylbenzoate cluster_1 Step 2: Oxidation to this compound cluster_2 Step 3: Hydrolysis to the Aldehyde start1 2-hydroxy-4-methylbenzoic acid reagents1 Potassium carbonate, Dimethyl sulfate in Acetone start1->reagents1 reaction1 Stir at room temperature, then reflux reagents1->reaction1 workup1 Filter, concentrate, dissolve in EtOAc, wash with water, 2N HCl, brine reaction1->workup1 purification1 Flash column chromatography (Hexanes:EtOAc) workup1->purification1 product1 Methyl 2-methoxy-4-methylbenzoate purification1->product1 start2 Methyl 2-methoxy-4-methylbenzoate product1->start2 reagents2 N-bromosuccinimide, Benzoic peroxyanhydride in Carbon tetrachloride start2->reagents2 reaction2 Reflux for 4 hours reagents2->reaction2 workup2 Cool, filter, wash filtrate with water and saturated sodium thiosulfate reaction2->workup2 product2 Methyl 4-(dibromomethyl)-2-methoxybenzoate workup2->product2 start3 Methyl 4-(dibromomethyl)-2-methoxybenzoate product2->start3 reagents3 Silver nitrate in Acetone/Water start3->reagents3 reaction3 Stir at room temperature reagents3->reaction3 workup3 Filter, concentrate, extract with EtOAc, wash with saturated sodium bicarbonate, water, and brine reaction3->workup3 purification3 Flash column chromatography (Hexanes/EtOAc) workup3->purification3 final_product This compound purification3->final_product start This compound wittig_reagent Phosphonium Ylide (Ph₃P=CHR) start->wittig_reagent [2+2] Cycloaddition intermediate Oxaphosphetane Intermediate wittig_reagent->intermediate product Alkene Product intermediate->product Cycloreversion byproduct Triphenylphosphine Oxide intermediate->byproduct Cycloreversion start This compound amine Primary or Secondary Amine start->amine Nucleophilic Attack carbinolamine Carbinolamine Intermediate amine->carbinolamine iminium Iminium Ion Intermediate carbinolamine->iminium Dehydration reducing_agent Reducing Agent (e.g., NaBH₄) iminium->reducing_agent Reduction product Amine Product reducing_agent->product

References

An In-depth Technical Guide to Methyl 4-formyl-2-methoxybenzoate: From Historical Context to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 4-formyl-2-methoxybenzoate, a key intermediate in organic synthesis and drug discovery. We will delve into its historical context, physicochemical properties, synthesis methodologies, and significant applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Historical Context

The story of this compound is not one of a singular, celebrated discovery but rather an emergence from the rich history of aromatic chemistry. Its existence is a testament to the development of powerful synthetic methodologies for the functionalization of benzene rings. While a definitive first synthesis is not prominently documented, its conceptualization lies at the intersection of two major areas of organic chemistry: the esterification of benzoic acids and the formylation of aromatic compounds.

Historically, the synthesis of substituted benzoic acid esters has been a cornerstone of organic chemistry, with methods like Fischer esterification being developed in the late 19th century.[1] Simultaneously, chemists were exploring ways to introduce aldehyde (formyl) groups onto aromatic rings. Landmark discoveries like the Gattermann-Koch reaction, first described in 1897, provided a means to formylate simple aromatic hydrocarbons.[2][3] This reaction, along with others like the Vilsmeier-Haack and Duff reactions, laid the groundwork for the synthesis of a vast array of benzaldehydes.[4][5]

The synthesis of a molecule with the specific substitution pattern of this compound—a methoxy group, a methyl ester, and a formyl group on a benzene ring—would have required a sophisticated understanding of directing group effects and the careful orchestration of multiple synthetic steps.[6][7][8] The methoxy group is an ortho-, para-director, while the methyl ester and formyl groups are meta-directors. This interplay of electronic effects is a classic strategic consideration in the synthesis of polysubstituted benzenes.[6][8] It is therefore likely that this compound was first synthesized as an intermediate in a larger synthetic endeavor, its creation made possible by the cumulative knowledge of these fundamental reactions.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 55204-14-3[2]
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.19 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 97-101 °C
Boiling Point Decomposes before boiling
Solubility Soluble in organic solvents like ethanol and methanol; limited solubility in water.
InChIKey HUDAKRNJXBCEOW-UHFFFAOYSA-N[2]
Canonical SMILES COC1=C(C=CC(=C1)C=O)C(=O)OC[2]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several routes. A common and illustrative method involves the oxidation of a precursor, Methyl 4-(hydroxymethyl)-2-methoxybenzoate. This approach highlights the selective transformation of functional groups, a critical skill in organic synthesis.

Experimental Protocol: Oxidation of Methyl 4-(hydroxymethyl)-2-methoxybenzoate

This protocol describes the oxidation of the primary alcohol in Methyl 4-(hydroxymethyl)-2-methoxybenzoate to an aldehyde using pyridinium chlorochromate (PCC), a widely used oxidizing agent for this transformation.

Materials:

  • Methyl 4-(hydroxymethyl)-2-methoxybenzoate

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 4-(hydroxymethyl)-2-methoxybenzoate (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. The reaction mixture will turn dark brown.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter it through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification cluster_product Final Product SM Methyl 4-(hydroxymethyl)-2-methoxybenzoate Reaction PCC, DCM Room Temperature SM->Reaction Workup 1. Filtration 2. Extraction 3. Drying & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product SignalingPathway cluster_reaction1 Step 1: Reductive Amination cluster_intermediate2 Intermediate A cluster_reaction2 Step 2: Ester Hydrolysis cluster_intermediate3 Intermediate B cluster_reaction3 Step 3: Amide Coupling cluster_final Final Product Intermediate Methyl 4-formyl-2- methoxybenzoate Reaction1 Amine (R-NH2) Reducing Agent (e.g., NaBH(OAc)3) Intermediate->Reaction1 Intermediate2 Amine-Substituted Benzoate Reaction1->Intermediate2 Reaction2 Base (e.g., LiOH) Intermediate2->Reaction2 Intermediate3 Carboxylic Acid Reaction2->Intermediate3 Reaction3 Amine (R'-NH2) Coupling Agent (e.g., HATU) Intermediate3->Reaction3 FinalProduct Bioactive Molecule Reaction3->FinalProduct

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 4-formyl-2-methoxybenzoate, a valuable building block in organic synthesis, particularly for the preparation of complex pharmaceutical intermediates. The protocol detailed herein follows a robust two-step sequence, commencing with the preparation of the key intermediate, Methyl 2-methoxy-4-methylbenzoate, followed by a selective benzylic oxidation to yield the target aldehyde. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism. All procedures are designed to be self-validating, with clear benchmarks for reaction monitoring and product characterization.

Introduction

This compound is a multifunctional aromatic compound featuring an aldehyde, a methyl ester, and a methoxy group. This unique combination of functional groups makes it a versatile precursor in the synthesis of a wide range of biologically active molecules and complex organic scaffolds. The ortho-methoxy and para-formyl substitution pattern on the benzoic acid scaffold provides a specific steric and electronic environment that is often sought after in medicinal chemistry for fine-tuning ligand-receptor interactions. This application note details a reliable and scalable synthetic route to this important compound.

Overall Synthesis Workflow

The synthesis is accomplished in two main stages, starting from commercially available 2-hydroxy-4-methylbenzoic acid. The first stage involves the exhaustive methylation of the starting material to produce Methyl 2-methoxy-4-methylbenzoate. The second stage is the selective oxidation of the benzylic methyl group to the corresponding aldehyde.

SynthesisWorkflow A 2-hydroxy-4-methylbenzoic acid B Methyl 2-methoxy-4-methylbenzoate A->B  Dimethyl sulfate,  K₂CO₃, Acetone   C Methyl 4-(dibromomethyl)-2-methoxybenzoate B->C  NBS, Benzoyl peroxide,  CCl₄, Reflux   D This compound C->D  Hydrolysis  

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Methyl 2-methoxy-4-methylbenzoate (Intermediate 1)

Reaction Principle

This step involves the exhaustive methylation of 2-hydroxy-4-methylbenzoic acid using dimethyl sulfate as the methylating agent and potassium carbonate as the base. The reaction proceeds via a Williamson ether synthesis for the phenolic hydroxyl group and a Fischer-Speier esterification for the carboxylic acid group. Acetone is used as a polar aprotic solvent to facilitate the reaction.

Part1_Mechanism cluster_0 Methylation of Phenolic Hydroxyl and Carboxylic Acid Start 2-hydroxy-4-methylbenzoic acid Reagents + Dimethyl sulfate + K₂CO₃ in Acetone Product Methyl 2-methoxy-4-methylbenzoate Reagents->Product  Williamson Ether Synthesis    & Fischer Esterification  

Caption: Reaction scheme for the synthesis of Intermediate 1.

Experimental Protocol
  • Reaction Setup: To a solution of 2-hydroxy-4-methylbenzoic acid (1.0 g, 6.6 mmol) in acetone (12 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add finely ground potassium carbonate (2.4 g, 20 mmol).

  • Reagent Addition: Add dimethyl sulfate (1.9 mL, 20 mmol) dropwise to the stirring suspension.

  • Reaction: Stir the solution at room temperature for 18 hours.

  • Heating: Bring the reaction mixture to reflux and heat for an additional hour to ensure complete reaction.

  • Work-up:

    • Cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate in vacuo.

    • Dissolve the crude residue in ethyl acetate (35 mL) and add triethylamine (2.7 mL, 6.6 mmol).

    • Stir at room temperature for 30 minutes.

    • Wash the organic layer with water, 2N HCl, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes:Ethyl Acetate, 6:1) to yield Methyl 2-methoxy-4-methylbenzoate as a clear oil.[1]

Reactant/ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2-hydroxy-4-methylbenzoic acid152.151.0 g6.6
Potassium carbonate138.212.4 g20
Dimethyl sulfate126.131.9 mL20
Acetone58.0812 mL-
Triethylamine101.192.7 mL6.6

Table 1: Reactants and reagents for the synthesis of Intermediate 1.

Part 2: Synthesis of this compound (Target Compound)

Reaction Principle

This stage involves the selective oxidation of the benzylic methyl group of Intermediate 1. The reaction proceeds via a free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator (benzoyl peroxide), followed by in-situ hydrolysis of the resulting dibromomethyl intermediate to the aldehyde. Carbon tetrachloride is used as the solvent.

Part2_Mechanism cluster_1 Benzylic Oxidation Intermediate Methyl 2-methoxy-4-methylbenzoate Step1 + NBS + Benzoyl Peroxide in CCl₄, Reflux Intermediate->Step1 Dibromo Methyl 4-(dibromomethyl)-2-methoxybenzoate Step1->Dibromo Step2 Hydrolysis (during work-up) Dibromo->Step2 Final_Product This compound Step2->Final_Product

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-methoxy-4-methylbenzoate (0.5 g, 2.8 mmol) in carbon tetrachloride (28 mL).

  • Reagent Addition: Add N-bromosuccinimide (1.1 g, 6.2 mmol) and benzoyl peroxide (0.03 g, 0.11 mmol) to the solution.

  • Reaction: Reflux the reaction mixture for 4 hours.

  • Work-up:

    • Cool the resulting solution to room temperature and filter to remove succinimide.

    • Collect the filtrate and quench with water.

    • Wash the organic layer twice with a saturated sodium thiosulfate solution to remove any remaining bromine.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude Methyl 4-(dibromomethyl)-2-methoxybenzoate as a yellow oil.[1]

  • Hydrolysis and Purification: The crude dibrominated intermediate is often hydrolyzed to the aldehyde during the aqueous work-up and subsequent purification. Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Reactant/ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Methyl 2-methoxy-4-methylbenzoate180.200.5 g2.8
N-bromosuccinimide (NBS)177.981.1 g6.2
Benzoyl peroxide242.230.03 g0.11
Carbon tetrachloride153.8228 mL-

Table 2: Reactants and reagents for the synthesis of the target compound.

Safety and Handling

  • Dimethyl sulfate: Highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, lab coat, and safety glasses).

  • N-bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes.

  • Benzoyl peroxide: A strong oxidizing agent and can be explosive when dry. It should be handled with care and stored appropriately.

  • Carbon tetrachloride: A toxic and environmentally hazardous solvent. Its use should be minimized, and all operations should be conducted in a fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals. Work in a well-ventilated area, preferably a fume hood.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₁₀O₄

  • Molecular Weight: 194.18 g/mol

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify the characteristic vibrational frequencies of the functional groups (e.g., C=O stretch of the aldehyde and ester).

Conclusion

The synthetic protocol described in this application note provides a reliable and efficient method for the preparation of this compound. By following the detailed step-by-step procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for their research and development needs. The clear explanation of the underlying chemical principles aims to empower scientists to troubleshoot and adapt the protocol as necessary for their specific applications.

References

"Methyl 4-formyl-2-methoxybenzoate" purification by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of Methyl 4-formyl-2-methoxybenzoate via Column Chromatography

Authored by: A Senior Application Scientist

Introduction

This compound is a key substituted benzaldehyde derivative serving as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. Its unique arrangement of an aldehyde, an ester, and a methoxy group on the aromatic ring makes it a valuable building block for constructing larger, functionalized structures. The purity of this intermediate is paramount, as impurities can lead to significant side reactions, reduced yields, and complications in subsequent synthetic steps.

Column chromatography is a fundamental and widely applicable purification technique in organic chemistry.[1][2] It leverages the principle of differential adsorption of compounds onto a solid stationary phase to separate a target molecule from a mixture as a liquid mobile phase percolates through the column.[3] This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography, designed for researchers, chemists, and drug development professionals. The guide emphasizes the rationale behind experimental choices to ensure reproducibility and high-purity outcomes.

Principle of Separation: The Role of Polarity

The successful separation of this compound from its synthetic impurities hinges on the differences in polarity between the molecules. Column chromatography operates by establishing an equilibrium of the solute between the solid stationary phase and the liquid mobile phase.[3]

  • Stationary Phase: For this application, silica gel (SiO₂) is the adsorbent of choice.[1][4] The surface of silica is rich in hydroxyl (-OH) groups, making it highly polar. Polar compounds in the crude mixture will interact more strongly with the silica gel through hydrogen bonding and dipole-dipole interactions, causing them to move down the column more slowly.

  • Mobile Phase (Eluent): A liquid solvent or a mixture of solvents is used to carry the sample through the column.[5] The mobile phase is typically less polar than the stationary phase. By carefully selecting the polarity of the mobile phase, we can control the rate at which different compounds elute. A more polar mobile phase will compete more effectively with the solute for binding sites on the silica, thus moving all compounds faster. Conversely, a less polar mobile phase allows for stronger interaction with the silica, slowing the elution of polar compounds.[6][7]

This compound possesses moderate polarity due to its ester and aldehyde functionalities. Common impurities may include less polar starting materials or more polar byproducts, such as the corresponding carboxylic acid from over-oxidation or hydrolysis.[8][9] Our goal is to select a mobile phase that allows the target compound to travel at a moderate rate while leaving more polar impurities adsorbed at the top of the column and eluting less polar impurities quickly.

Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)

Before committing a large quantity of crude material to a column, it is essential to optimize the separation conditions using Thin-Layer Chromatography (TLC).[1][10] TLC is a rapid and inexpensive analytical technique that uses the same principles as column chromatography to predict the ideal mobile phase composition.

Protocol for TLC Analysis:
  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a proposed mobile phase. A good starting point for moderately polar compounds like ours is a mixture of hexanes and ethyl acetate.[4][11]

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm).

  • Optimization: The ideal mobile phase will result in the target compound having a Retention Factor (Rf) value of approximately 0.25 - 0.35 .

    • If the Rf is too high (spot is near the solvent front), the mobile phase is too polar. Increase the proportion of the non-polar solvent (hexanes).

    • If the Rf is too low (spot has barely moved from the baseline), the mobile phase is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).

A documented successful mobile phase for this specific compound is a 6:1 mixture of Hexanes:Ethyl Acetate (v/v) .[4] This should be used as the primary starting point for TLC optimization.

Detailed Purification Protocol

This protocol is designed for flash column chromatography, which uses positive pressure (e.g., from a nitrogen or argon line) to accelerate the flow of the mobile phase, leading to faster and more efficient separations.[4]

Materials & Equipment
Category Item
Glassware Chromatography column, Round-bottom flasks, Erlenmeyer flasks, Beakers
Test tubes or fraction collection vials
Stationary Phase Silica Gel (Standard Grade, 60 Å, 230-400 mesh)
Solvents/Reagents Crude this compound
Hexanes (or Heptane), Ethyl Acetate (ACS grade or higher)
Dichloromethane (for sample loading)
Sand (washed)
Apparatus Rotary Evaporator, TLC plates and chamber, UV Lamp, Fume Hood
Source of positive pressure (e.g., air or nitrogen line with regulator)
Step 1: Column Packing (Wet Method)
  • Ensure the column is clean, dry, and vertically clamped inside a fume hood. Place a small plug of cotton or glass wool at the bottom to retain the stationary phase.[1]

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 6:1 Hexanes:EtOAc). The amount of silica should be 50-100 times the weight of the crude sample.[1]

  • Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

  • Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.

  • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. At no point from now on should the silica be allowed to run dry.

  • Add another thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disruption during solvent addition.[1]

Step 2: Sample Loading (Dry Loading Method)

Dry loading is highly recommended as it often leads to better separation by ensuring the sample is introduced to the column in a very concentrated band.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Apply gentle positive pressure to begin elution. The flow rate should be steady, allowing for individual drops to be seen.

  • Collect the eluting solvent in a series of labeled test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).[12]

  • Continuously monitor the collected fractions by TLC to track the elution of the product. Spot every few fractions on a single TLC plate to identify which contain the pure compound.

Step 4: Product Isolation
  • Once the TLC analysis shows which fractions contain the pure this compound (and are free from impurities), combine these fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the flask under high vacuum for a period to remove any residual solvent.

  • The final product should be a solid. Weigh the flask to determine the final yield.

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_isolation Isolation Crude Crude Sample TLC TLC Method Development (6:1 Hex:EtOAc) Crude->TLC Pack Pack Column (Silica Gel) Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Monitor Monitor Fractions by TLC Collect->TLC_Monitor Combine Combine Pure Fractions TLC_Monitor->Combine Evaporate Solvent Evaporation (Rotovap) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the column chromatography purification of this compound.

Troubleshooting Guide

Problem Potential Cause Solution
Poor Separation (Overlapping Spots) Incorrect mobile phase polarity.Re-optimize the mobile phase with TLC. Decrease the polarity (add more hexanes) to increase the separation between spots.
Column was overloaded with crude sample.Use a larger column or reduce the amount of sample loaded. The silica-to-sample ratio should be at least 50:1.
Product is Not Eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
Product Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the percentage of hexanes.
Cracks/Channels in Column The column was packed improperly or allowed to run dry.This is often unrecoverable. The column must be repacked, ensuring the silica bed is always saturated with solvent.
Product Degradation on Column The compound is sensitive to the acidic nature of silica gel.Neutralize the silica by preparing the slurry with a mobile phase containing 1% triethylamine. Alternatively, use a different stationary phase like neutral alumina.[12]

References

Application Notes and Protocols for the Recrystallization of Methyl 4-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the purification of Methyl 4-formyl-2-methoxybenzoate (CAS No: 55204-14-3) via recrystallization. In the absence of a specific published protocol for this compound, this guide synthesizes established principles of organic chemistry and purification techniques for structurally related aromatic aldehydes and esters. The protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust starting point for obtaining high-purity material, a critical step for reliable downstream applications. This guide emphasizes the rationale behind procedural steps, self-validating system checks, and troubleshooting common challenges.

Introduction to the Purification Challenge

This compound is a versatile intermediate in organic synthesis, featuring aldehyde and ester functional groups that make it a valuable building block for pharmaceuticals and fine chemicals. The purity of this reagent is paramount, as contaminants can lead to side reactions, low yields, and difficulties in the purification of subsequent products. A common impurity in aromatic aldehydes is the corresponding carboxylic acid, formed via oxidation.[1] Recrystallization is a powerful and economical technique for purifying solid organic compounds by leveraging differences in solubility between the target compound and its impurities in a selected solvent system at varying temperatures.[2][3][4][5]

The core principle of recrystallization involves dissolving the impure solid in a minimal amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.[3][5] These impurities remain dissolved in the surrounding solution, known as the mother liquor.

Physicochemical Properties and Considerations

While specific solubility data for this compound is not widely published, we can infer its behavior from its structural analogues.

PropertyValue/ObservationSource/Analogue
Molecular Formula C₁₀H₁₀O₄[6]
Molecular Weight 194.19 g/mol
Appearance Expected to be a white to off-white crystalline solidGeneral observation for similar pure aromatic esters.
Melting Point (Analogue) 59-63 °C (for Methyl 4-formylbenzoate)[7][8]
Melting Point (Analogue) 84-88 °C (for Methyl 5-formyl-2-methoxybenzoate)[9]
Solubility (Analogue) Insoluble in water (for Methyl 4-formylbenzoate)[7][8]
Key Functional Groups Aldehyde, Ester, Methoxy, Aromatic RingStructure
Potential Impurities 4-carboxy-2-methoxybenzoic acid (oxidation product), starting materials, reaction byproducts.[1]
Stability Potentially sensitive to air (oxidation of aldehyde group).[8]General reactivity of aldehydes.

The Recrystallization Workflow: A Step-by-Step Guide

The following diagram outlines the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Protocol cluster_isolation Isolation & Drying cluster_analysis Analysis Solvent_Screening 1. Solvent System Screening Crude_Material 2. Prepare Crude Material Dissolution 3. Dissolution in Minimum Hot Solvent Crude_Material->Dissolution Hot_Filtration 4. Hot Filtration (Optional, for insoluble impurities) Dissolution->Hot_Filtration Crystallization 5. Slow Cooling & Crystal Formation Hot_Filtration->Crystallization Vacuum_Filtration 6. Isolate Crystals (Vacuum Filtration) Crystallization->Vacuum_Filtration Washing 7. Wash with Ice-Cold Solvent Vacuum_Filtration->Washing Drying 8. Dry Crystals (Vacuum Oven) Washing->Drying Analysis 9. Purity & Yield Analysis (TLC, MP, NMR) Drying->Analysis

Caption: General experimental workflow for recrystallization.

Part 1: Solvent System Selection (The Critical First Step)

The choice of solvent is the most critical parameter for successful recrystallization.[10] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[3]

Recommended Screening Solvents:

  • Single Solvents: Isopropanol, Ethanol, Methanol, Ethyl Acetate, Toluene.

  • Mixed Solvent Systems: Ethanol/Water, Dichloromethane/Heptane, Ethyl Acetate/Hexane.

Screening Protocol:

  • Place ~20-30 mg of the crude material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the compound readily at this stage.

  • Gently heat the tubes that showed poor room temperature solubility in a water bath. A suitable solvent will dissolve the compound completely upon heating.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent system will yield a large amount of crystalline solid.

Part 2: Detailed Recrystallization Protocol

This protocol assumes a starting quantity of 1.0 g of crude material. Adjust volumes accordingly for different scales.

Materials & Equipment:

  • Crude this compound

  • Selected recrystallization solvent/system

  • Erlenmeyer flasks (2-3, appropriately sized)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Spatula and glass rod

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution: Place 1.0 g of the crude compound and a magnetic stir bar into an Erlenmeyer flask. Add the chosen primary solvent (e.g., ethanol) in a minimal amount to create a slurry. Heat the mixture gently on a hotplate with stirring. Continue adding the hot solvent dropwise until all the solid has just dissolved. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the product in solution even after cooling.[2]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Pre-warm a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble matter. Causality: This step prevents the incorporation of insoluble impurities into the final crystalline product. Pre-warming the apparatus prevents premature crystallization of the product on the funnel or filter paper.

  • Inducing Crystallization:

    • For Single Solvent Systems: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

    • For Mixed Solvent Systems (e.g., Ethanol/Water): After dissolution in the primary solvent (ethanol), add the anti-solvent (water) dropwise to the hot solution while stirring, until a persistent cloudiness (turbidity) is observed. Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear solution. Then, proceed as with a single solvent system.

  • Maximizing Crystal Formation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper. Use a small amount of the cold mother liquor to transfer any remaining crystals from the flask.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: This wash removes any residual mother liquor and dissolved impurities from the surface of the crystals. Using ice-cold solvent minimizes the redissolving of the purified product.[2]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystalline cake to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a mild temperature (e.g., 40-50 °C). Caution: Do not use excessively high temperatures to avoid melting the product.

Troubleshooting Common Issues

IssueProbable CauseProposed Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The compound is too insoluble in the chosen solvent.Add more of the primary solvent. Re-heat to dissolve the oil, then cool slowly. Consider a different solvent system.
No Crystals Form Too much solvent was used. The solution is not sufficiently supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If this fails, evaporate some of the solvent by gently heating the solution and then allow it to cool again.
Poor Recovery/Yield Too much solvent was used. The crystals were washed with solvent that was not ice-cold. Premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-warmed.
Colored Product Colored impurities are present.Add a small amount of activated carbon to the hot solution after dissolution. Swirl for a few minutes, then perform a hot filtration to remove the carbon and the adsorbed impurities.

Validation of Purity

To confirm the success of the recrystallization, the purity of the final product should be assessed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The purified sample should show a single spot, while the crude material may show multiple spots.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Spectroscopic Methods (NMR, IR): These methods can confirm the chemical structure and identify the presence of any remaining impurities.

References

Analytical methods for "Methyl 4-formyl-2-methoxybenzoate" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Methyl 4-formyl-2-methoxybenzoate

Introduction: The Role of this compound in Synthesis

This compound (MFMB) is a multifunctional aromatic compound of significant interest to researchers in organic synthesis and drug development. Its structure, incorporating a methyl ester, a benzaldehyde, and a methoxy group, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures.[1] The precise characterization of this key building block is paramount to ensure the identity, purity, and stability required for reproducible and successful downstream applications, from small-scale research to large-scale pharmaceutical production.

This technical guide provides a comprehensive overview of the essential analytical methods for the definitive characterization of MFMB. We will delve into the core spectroscopic and chromatographic techniques, presenting not just the protocols but the scientific rationale behind the experimental choices. This document is designed to equip researchers, scientists, and quality control professionals with the necessary tools to confidently assess the quality of this critical reagent.

Physicochemical and Structural Properties

A foundational understanding of the physicochemical properties of this compound is essential before undertaking any analytical work. These properties influence the choice of solvents, chromatographic conditions, and sample handling procedures.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 55204-14-3[2][3][4]
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.18 g/mol [2]
Monoisotopic Mass 194.05790880 Da[2]
Appearance White to off-white crystalline powder or solidInferred from similar compounds[5]

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopy is the cornerstone of structural elucidation for organic molecules. The following techniques provide orthogonal and confirmatory data to verify the identity and integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic compounds in solution.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The electron-withdrawing aldehyde and ester groups, combined with the electron-donating methoxy group, create a distinct and predictable pattern of signals on the aromatic ring.

Expected ¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)

Signal AssignmentChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)Integration
Aldehyde Proton (-CHO)~9.90Singlet (s)N/A1H
Aromatic Proton (H-5)~7.65Doublet of doublets (dd)~8.0, 1.51H
Aromatic Proton (H-3)~7.50Doublet (d)~1.51H
Aromatic Proton (H-6)~7.45Doublet (d)~8.01H
Methoxy Protons (-OCH₃)~3.95Singlet (s)N/A3H
Ester Methyl Protons (-COOCH₃)~3.90Singlet (s)N/A3H

Note: Chemical shifts are predictions based on the analysis of structurally similar compounds like methyl 4-formylbenzoate and are subject to variation based on solvent and experimental conditions.[6][7]

Visualization of Key ¹H-¹H Couplings The diagram below illustrates the through-bond coupling relationships between the aromatic protons of MFMB.

Caption: Key proton coupling relationships in MFMB.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Use a standard one-pulse sequence. Set the spectral width to cover the expected range of proton signals (e.g., 0-11 ppm) and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon framework.

Expected ¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)

Signal AssignmentChemical Shift (δ) ppm (Predicted)
Aldehyde Carbonyl (-C HO)~191.0
Ester Carbonyl (-C OOCH₃)~166.0
C-2 (Aromatic, -OCH₃ substituted)~160.0
C-4 (Aromatic, -CHO substituted)~138.0
C-1 (Aromatic, -COOCH₃ substituted)~125.0
C-6 (Aromatic C-H)~132.0
C-5 (Aromatic C-H)~118.0
C-3 (Aromatic C-H)~115.0
Methoxy Carbon (-OC H₃)~56.0
Ester Methyl Carbon (-COOC H₃)~52.5

Note: These are predicted chemical shifts. The actual values can be influenced by solvent and concentration.[8]

Experimental Protocol: ¹³C NMR

The protocol is similar to that for ¹H NMR, with the following key differences:

  • Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

  • Spectral Width: Set a wider spectral width (e.g., 0-220 ppm) to encompass all carbon signals.

  • Acquisition Time: A greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2850, ~2750Aldehyde C-HC-H Stretch (Fermi doublet)
~1725Ester C=OC=O Stretch
~1695Aldehyde C=OC=O Stretch
~1600, ~1480Aromatic RingC=C Stretch
~1250, ~1030Aryl Ether & EsterC-O Stretch

Note: The exact peak positions can vary slightly. The presence of two distinct carbonyl stretches is a key diagnostic feature.[9][10][11]

Experimental Protocol: FTIR (ATR)

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid MFMB sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Expected Mass Spectrometry Data

Adduct / FragmentFormulaPredicted m/z
[M]⁺ (Molecular Ion)[C₁₀H₁₀O₄]⁺194.06
[M+H]⁺[C₁₀H₁₁O₄]⁺195.07
[M+Na]⁺[C₁₀H₁₀O₄Na]⁺217.05
[M-H]⁻[C₁₀H₉O₄]⁻193.05

Data sourced from PubChem predictions for MFMB.[12] A common fragmentation pathway involves the loss of the methoxy group (-OCH₃, 31 Da) or the ester methyl group (-CH₃, 15 Da).

Experimental Protocol: GC-MS

A Gas Chromatography-Mass Spectrometry (GC-MS) method is well-suited for a volatile compound like MFMB.[13]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC System:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Injector: Inject 1 µL in split mode at an injector temperature of 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Interface Temperature: 280°C.

Chromatographic Analysis: Assessing Purity

Chromatographic methods are essential for determining the purity of a sample and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the workhorse method for purity analysis of moderately polar organic compounds.

Proposed HPLC Method This method is based on standard protocols for similar aromatic esters and aldehydes.[14][15][16]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 60% A / 40% B, ramp to 10% A / 90% B over 10 minutes, hold for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in Acetonitrile:Water (50:50) to a concentration of ~0.5 mg/mL.

Integrated Analytical Workflow

A robust characterization of this compound relies on an integrated approach where the results from different techniques corroborate one another. The following workflow ensures a comprehensive and reliable analysis.

Caption: Integrated workflow for MFMB characterization.

Conclusion

The analytical characterization of this compound requires a multi-technique approach. By combining NMR for definitive structural elucidation, FTIR for functional group confirmation, Mass Spectrometry for molecular weight verification, and HPLC or GC for purity assessment, researchers and drug development professionals can ensure the quality and integrity of this vital synthetic building block. The protocols and data presented in this guide serve as a comprehensive framework for achieving a thorough and reliable characterization.

References

The Strategic Utility of Methyl 4-formyl-2-methoxybenzoate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 4-formyl-2-methoxybenzoate, a seemingly simple aromatic compound, emerges as a highly versatile and strategic building block for the medicinal chemist. Its unique arrangement of an electrophilic aldehyde, a nucleophilically susceptible ester, and an activating methoxy group on a benzene ring provides a powerful handle for the construction of diverse and complex molecular architectures with significant therapeutic potential.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this compound in medicinal chemistry. We will move beyond a mere recitation of synthetic procedures to delve into the strategic rationale behind its use, offering insights that will empower the reader to leverage this reagent to its fullest potential.

Physicochemical Properties and Strategic Advantages

Before delving into specific applications, it is crucial to understand the inherent chemical characteristics of this compound that underpin its utility.

PropertyValueSignificance in Synthesis
Molecular Formula C₁₀H₁₀O₄Provides a compact and rigid scaffold for further elaboration.
Molecular Weight 194.19 g/mol [1]A low molecular weight starting material is advantageous for building more complex molecules while adhering to Lipinski's rule of five.
CAS Number 55204-14-3[1]For unambiguous identification and sourcing.
Functional Groups Aldehyde, Methyl Ester, Methoxy EtherThe orthogonal reactivity of the aldehyde and ester groups allows for selective transformations, a key principle in modern synthetic strategy. The methoxy group acts as an electron-donating group, influencing the reactivity of the aromatic ring.

The strategic placement of the functional groups is key. The aldehyde at the 4-position is readily available for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. The methoxy group at the 2-position, being ortho to the ester, can exert steric and electronic effects that can be exploited for regioselective reactions.

Application in the Synthesis of Heterocyclic Scaffolds of Medicinal Importance

The true power of this compound lies in its ability to serve as a linchpin in the synthesis of heterocyclic compounds, which form the core of a vast number of approved drugs.

Synthesis of Quinolines: Accessing a Privileged Scaffold

Quinolines are a cornerstone of medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] this compound is an excellent precursor for the synthesis of substituted quinolines via established methodologies such as the Friedländer annulation.

Protocol 1: Friedländer Annulation for the Synthesis of a Substituted Quinoline

This protocol describes the synthesis of a quinoline derivative from this compound and a ketone with an α-methylene group, such as cyclohexanone.

Reaction Scheme:

G reagent1 This compound reaction + reagent1->reaction reagent2 Cyclohexanone reagent2->reaction product Methyl 7-methoxy-1,2,3,4-tetrahydroacridine-9-carboxylate reagents Reagents: - this compound - Cyclohexanone - L-proline (catalyst) - DMSO (solvent) reaction->product L-proline, DMSO, 120 °C

Caption: Friedländer synthesis of a tetracyclic quinoline derivative.

Step-by-Step Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), cyclohexanone (1.2 eq), and L-proline (0.2 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of 0.5 M with respect to the this compound.

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • L-proline as a catalyst: L-proline is a green and efficient organocatalyst for the Friedländer annulation, proceeding through an enamine-based mechanism.

  • DMSO as solvent: Its high boiling point is suitable for the reaction temperature, and its polar aprotic nature helps to dissolve the reactants and catalyst.

  • Elevated temperature: Provides the necessary activation energy for the condensation and cyclization steps.

Synthesis of Dihydropyrimidines via the Biginelli Reaction

The dihydropyrimidine scaffold is another "privileged" structure in medicinal chemistry, with prominent examples including the calcium channel blocker Nifedipine. The Biginelli reaction, a one-pot multicomponent reaction, offers a straightforward entry into this class of compounds.

Protocol 2: Multicomponent Biginelli Reaction

This protocol outlines the synthesis of a dihydropyrimidine derivative using this compound, a β-ketoester (e.g., ethyl acetoacetate), and urea.

Reaction Scheme:

G reagent1 This compound reaction + reagent1->reaction reagent2 Ethyl Acetoacetate reagent2->reaction reagent3 Urea reagent3->reaction product Ethyl 4-(3-methoxy-4-(methoxycarbonyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reagents Reagents: - this compound - Ethyl Acetoacetate - Urea - Copper(II) sulfate (catalyst) - Ethanol (solvent) reaction->product CuSO4, Ethanol, Reflux

Caption: Biginelli reaction for dihydropyrimidine synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (1.0 eq), urea (1.5 eq), and a catalytic amount of copper(II) sulfate (0.1 eq).

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be recrystallized from ethanol.

Causality Behind Experimental Choices:

  • Copper(II) sulfate as a Lewis acid catalyst: It enhances the rate of the reaction by activating the aldehyde carbonyl group towards nucleophilic attack.

  • Ethanol as solvent: It is a green and effective solvent for this transformation, and its reflux temperature is suitable for the reaction.

  • One-pot procedure: This multicomponent reaction is highly atom-economical and efficient, reducing the number of synthetic steps and purification procedures.

Application in the Synthesis of Kinase Inhibitors

The aldehyde functionality of this compound is a key handle for the introduction of pharmacophores commonly found in kinase inhibitors. For instance, it can be used to form an imine, which can then be reduced to a secondary amine, a common linker in many kinase inhibitor scaffolds.

Reductive Amination: A Gateway to Kinase Inhibitor Scaffolds

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. In the context of kinase inhibitor synthesis, this reaction can be used to couple the benzoyl moiety of our starting material to an amine-containing heterocyclic core.

Protocol 3: Synthesis of a Potential Kinase Inhibitor Precursor via Reductive Amination

This protocol details the coupling of this compound with a hypothetical amine-containing heterocycle, "Amino-heterocycle X," as a general example.

Reaction Scheme:

G reagent1 This compound reaction + reagent1->reaction reagent2 Amino-heterocycle X reagent2->reaction product Methyl 2-methoxy-4-(((heterocyclyl-X)amino)methyl)benzoate reagents Reagents: - this compound - Amino-heterocycle X - Sodium triacetoxyborohydride (reducing agent) - Dichloroethane (solvent) reaction->product NaBH(OAc)3, DCE, rt

Caption: Reductive amination for C-N bond formation.

Step-by-Step Protocol:

  • Imine Formation (in situ): In a round-bottom flask, dissolve this compound (1.0 eq) and "Amino-heterocycle X" (1.1 eq) in dichloroethane (DCE). Stir the mixture at room temperature for 1 hour.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride as the reducing agent: It is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other common reducing agents like sodium borohydride, which can be advantageous when working with base-sensitive substrates.

  • Dichloroethane as solvent: It is a common solvent for reductive aminations as it is relatively non-polar and aprotic.

  • In situ imine formation: This approach is often more efficient than pre-forming and isolating the imine, as imines can sometimes be unstable.

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its strategically placed functional groups allow for the efficient construction of a wide variety of heterocyclic scaffolds and complex molecules with therapeutic potential. The protocols outlined in this document provide a practical starting point for researchers to explore the utility of this compound in their own drug discovery programs. By understanding the underlying principles of the reactions and the rationale behind the experimental choices, scientists can adapt and expand upon these methods to synthesize the next generation of innovative medicines.

References

Scale-up synthesis of "Methyl 4-formyl-2-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of Methyl 4-formyl-2-methoxybenzoate

Authored by: A Senior Application Scientist

Introduction: The Significance of this compound

This compound (CAS No. 55204-14-3) is a highly valuable bifunctional molecule, serving as a critical intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring an aldehyde, a methyl ester, and a methoxy-substituted aromatic ring, provides multiple reactive sites for constructing advanced molecular architectures. This versatility makes it a sought-after building block in the pharmaceutical industry, particularly for the development of novel therapeutic agents, including S-nitrosoglutathione reductase (GSNOR) inhibitors and other pharmaceutical compounds.[2][3][4] Given its strategic importance, the development of a robust, efficient, and scalable synthetic process is paramount for researchers and professionals in drug development and fine chemical manufacturing.

This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and rationale for key process decisions, ensuring both technical accuracy and practical applicability for a seamless transition from laboratory to pilot-plant scale.

Strategic Approach to Synthesis: A Rationale for the Chosen Pathway

The synthesis of this compound can be approached via several routes. A common strategy involves the electrophilic formylation of a pre-functionalized benzene ring. After careful consideration of factors such as starting material availability, reaction efficiency, atom economy, and scalability, a two-step sequence has been selected. This pathway begins with the readily available and cost-effective starting material, salicylic acid.

  • Step 1: O-Methylation and Esterification of Salicylic Acid: The initial step involves the simultaneous methylation of the phenolic hydroxyl group and esterification of the carboxylic acid of salicylic acid to produce Methyl 2-methoxybenzoate. This transformation is efficiently achieved using a suitable methylating agent like dimethyl sulfate in the presence of a base.[5]

  • Step 2: Electrophilic Formylation (Duff Reaction Variant): The core transformation is the introduction of the formyl group at the para-position of the methoxy group. For scale-up, a modified Duff reaction using urotropine (hexamethylenetetramine) and methanesulfonic acid provides a robust and high-yielding method.[5] This approach avoids the use of more hazardous or difficult-to-handle formylating agents and is well-suited for larger-scale production.

This strategic pathway is designed for efficiency and scalability, minimizing complex purification steps and utilizing readily available industrial reagents.

Physicochemical and Safety Data

A thorough understanding of the physical properties and potential hazards of the target compound and key reagents is critical for safe and effective synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 55204-14-3[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.19 g/mol
Appearance Colorless to white solid/powder[2]
Melting Point Data not consistently available; requires experimental determination.
Boiling Point Data not available
Solubility Soluble in common organic solvents like DCM, EtOAc.
Safety and Handling Precautions

All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves (e.g., nitrile), is mandatory.[6][7]

  • Dimethyl Sulfate: EXTREMELY TOXIC and CARCINOGENIC. Handle with extreme caution in a certified chemical fume hood. Avoid all contact with skin, eyes, and respiratory tract. Use of a dedicated set of glassware and syringes is recommended.

  • Methanesulfonic Acid: CORROSIVE. Causes severe skin burns and eye damage. Handle with appropriate protective gear.

  • Urotropine (Hexamethylenetetramine): May cause skin and respiratory irritation. Can be flammable.

  • Sodium Hydroxide: CORROSIVE. Causes severe burns. Handle with care, especially when preparing solutions.

An eyewash station and safety shower must be readily accessible.[7] For detailed information, consult the Safety Data Sheets (SDS) for all reagents before commencing work.[6]

Detailed Scale-Up Synthesis Protocol

This protocol is optimized for a multi-gram to kilogram scale. All glassware should be thoroughly dried before use.

Step 1: Synthesis of Methyl 2-methoxybenzoate

This step converts salicylic acid into the key intermediate for the formylation reaction.

Reaction Scheme: Salicylic Acid → Methyl 2-methoxybenzoate (via Methylation and Esterification)

Materials and Equipment:

  • Multi-neck round-bottom flask (appropriately sized for the scale) equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Heating mantle with temperature control.

  • Salicylic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (or other suitable solvent like DMF)

  • Dimethyl sulfate ((CH₃)₂SO₄)

Procedure:

  • Reaction Setup: Charge the reaction flask with salicylic acid, potassium carbonate, and acetone. Begin vigorous stirring to create a slurry.

  • Reagent Addition: Heat the mixture to 50-60°C.[5] Slowly add dimethyl sulfate dropwise via the dropping funnel over 1-2 hours, carefully maintaining the internal temperature.

    • Causality Note: The dropwise addition and temperature control are crucial to manage the exothermic reaction and prevent runaway conditions. Potassium carbonate acts as the base to deprotonate the acidic protons of both the carboxylic acid and the phenol, facilitating the nucleophilic attack on the dimethyl sulfate.

  • Reaction Monitoring: After the initial addition, it may be necessary to supplement with additional potassium carbonate and dimethyl sulfate to drive the reaction to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-48 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately 60% using a rotary evaporator.

    • Add water to the concentrated mixture and filter to remove any inorganic salts.

    • Transfer the filtrate to a separatory funnel and extract the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield crude Methyl 2-methoxybenzoate, which can be used in the next step, often without further purification.

Step 2: Formylation of Methyl 2-methoxybenzoate

This is the critical step where the aldehyde functionality is introduced.

Reaction Scheme: Methyl 2-methoxybenzoate → this compound

Materials and Equipment:

  • Multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and powder addition funnel.

  • Cooling bath (ice/water or cryocooler).

  • Methyl 2-methoxybenzoate (from Step 1)

  • Methanesulfonic acid

  • Urotropine (hexamethylenetetramine)

  • Sodium hydroxide (NaOH) solution for neutralization.

Procedure:

  • Reagent Charging: In the reaction flask, cool methanesulfonic acid to 0-10°C using an ice bath.[5] Add the Methyl 2-methoxybenzoate from the previous step to the cold acid with stirring.

  • Urotropine Addition: Once the solution is homogeneous, add urotropine portion-wise, ensuring the internal temperature remains below 10°C.

    • Causality Note: Methanesulfonic acid serves as both the solvent and the acidic catalyst. The reaction of urotropine in strong acid generates the electrophilic iminium species, which is the active formylating agent in the Duff reaction. Maintaining a low temperature during addition is critical to control the reaction rate.

  • Reaction Execution: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 10-20 hours.[5]

  • Reaction Monitoring: Monitor the formation of the product by TLC or HPLC. The reaction is typically complete when the starting material is no longer detectable.

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a separate vessel containing ice water. This step is highly exothermic and must be done with caution.

    • Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH reaches 6-7.[5] This will cause the product to precipitate out of the solution.

  • Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove any residual salts and impurities.[5]

    • Dry the solid product under vacuum at a moderate temperature (e.g., 40-50°C) to obtain the final this compound. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

Process Visualization and Data Summary

Visual workflows and tabulated data are essential for clarity and reproducibility in a scale-up environment.

Table 2: Summary of Scale-Up Reaction Parameters
ParameterStep 1: Methylation/EsterificationStep 2: Formylation
Starting Material Salicylic AcidMethyl 2-methoxybenzoate
Key Reagents Dimethyl Sulfate, K₂CO₃, AcetoneUrotropine, Methanesulfonic Acid
Reaction Temperature 50-60°C80-90°C
Reaction Time 12-48 hours10-20 hours
Typical Yield >90% (crude)75-94%[2][5]
Work-up Extraction with DCM/EtOAcPrecipitation by neutralization
Purification Direct use or distillationFiltration and Recrystallization

Diagram 1: Overall Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Preparation of Intermediate cluster_step2 Step 2: Formylation and Purification SA Salicylic Acid Reagents1 Dimethyl Sulfate, K₂CO₃, Acetone Reaction1 Methylation & Esterification (50-60°C, 12-48h) SA->Reaction1 Reagents1->Reaction1 Workup1 Solvent Evaporation, Aqueous Workup, Extraction Reaction1->Workup1 Intermediate Methyl 2-methoxybenzoate Workup1->Intermediate Reagents2 Urotropine, Methanesulfonic Acid Reaction2 Formylation (80-90°C, 10-20h) Intermediate->Reaction2 Reagents2->Reaction2 Workup2 Quenching in Ice Water, Neutralization (pH 6-7) Reaction2->Workup2 Purification Filtration & Recrystallization Workup2->Purification FinalProduct Pure Methyl 4-formyl- 2-methoxybenzoate Purification->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Diagram 2: Simplified Mechanism of Formylation

Formylation_Mechanism Urotropine Urotropine Iminium Electrophilic Iminium Species [CH₂=NR₂]⁺ Urotropine->Iminium Protonation/ Fragmentation Acid H⁺ (Methanesulfonic Acid) Intermediate Adduct Aromatic Methyl 2-methoxybenzoate Aromatic->Intermediate Electrophilic Aromatic Substitution Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Product + Amine Hydrolysis->Product

References

"Methyl 4-formyl-2-methoxybenzoate" derivatization for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Methyl 4-formyl-2-methoxybenzoate: A Versatile Scaffold for Biological Screening Library Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Substituted Benzaldehyde Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be readily diversified is a cornerstone of successful lead generation campaigns. This compound (CAS: 55204-14-3) presents itself as an exemplary starting point for such endeavors.[1][2][3] This bifunctional molecule, featuring a reactive aldehyde and a modifiable methyl ester on a decorated phenyl ring, serves as a versatile template for constructing libraries of small molecules aimed at a wide array of biological targets.[3][4]

The aldehyde functional group is particularly noteworthy for its synthetic tractability, enabling a multitude of chemical transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases, hydrazones, and oximes.[5][6] These reactions are often high-yielding and proceed under mild conditions, making them amenable to parallel synthesis and library generation. Furthermore, substituted benzaldehydes and their derivatives are prevalent motifs in biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[5][7][8] This documented biological relevance provides a strong rationale for its use as a foundational scaffold in screening campaigns.

This document serves as a comprehensive guide for leveraging this compound in the generation of derivative libraries for biological screening. We will detail robust derivatization protocols, explain the strategic choices behind these methodologies, and provide a framework for the subsequent high-throughput screening (HTS) cascade.

The Scaffold: Chemical Properties and Reaction Handles

This compound is a solid with a molecular weight of 194.18 g/mol .[1] Its structure provides three primary points for chemical diversification, each offering a distinct vector for exploring chemical space around the core.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄PubChem[1]
Molecular Weight 194.18 g/mol PubChem[1]
CAS Number 55204-14-3PubChem[1]
Appearance White to Almost white powder/crystalTCI[9]
Key Functional Groups Aldehyde, Methyl Ester, Methoxy EtherN/A

Causality Behind Its Selection: The strategic utility of this scaffold lies in the orthogonal reactivity of its functional groups. The aldehyde is a prime target for nucleophilic addition and condensation reactions, while the ester can be hydrolyzed to a carboxylic acid, opening up amide coupling chemistry. The methoxy group and the aromatic ring provide a stable core structure and influence the overall physicochemical properties of the derivatives.

G cluster_0 Primary Derivatization Sites Scaffold This compound Aldehyde C4: Aldehyde (Formyl Group) Scaffold->Aldehyde Reductive Amination, Hydrazone Formation, Wittig Reaction, etc. Ester C1: Methyl Ester Scaffold->Ester Saponification -> Amide Coupling Ring Aromatic Ring (Methoxy at C2) Scaffold->Ring Influences Lipophilicity & Conformation

Caption: Key diversification points on the scaffold.

Synthetic Derivatization Strategies & Protocols

The generation of a chemically diverse library from a single scaffold requires robust and high-fidelity chemical reactions. Below are two field-proven protocols for the derivatization of this compound.

Strategy 1: Reductive Amination of the Aldehyde

Expertise & Rationale: Reductive amination is one of the most powerful methods for synthesizing amines. It proceeds in two steps: the initial formation of a Schiff base (imine) between the aldehyde and a primary amine, followed by its immediate reduction to a more stable amine. We select sodium triacetoxyborohydride (STAB) as the reducing agent due to its mild nature and selectivity for the protonated imine over the starting aldehyde, which minimizes side reactions. This "one-pot" procedure is highly efficient and demonstrates broad functional group tolerance, making it ideal for library synthesis with a diverse range of commercially available amines.

Detailed Protocol: General Procedure for Reductive Amination

  • Reaction Setup:

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve this compound (100 mg, 0.515 mmol, 1.0 eq) in 5 mL of dichloromethane (DCM).

    • Add the selected primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, add triethylamine (TEA) (1.2 eq) to liberate the free base.

    • Allow the mixture to stir at room temperature for 20 minutes to facilitate imine formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (164 mg, 0.773 mmol, 1.5 eq) portion-wise over 5 minutes. Note: The reaction may be slightly exothermic.

    • Seal the vial and allow the reaction to stir at room temperature for 12-18 hours.

  • Work-up & Purification:

    • Quench the reaction by slowly adding 5 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stir vigorously for 15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure amine derivative.

ReagentMW ( g/mol )Amount (mg)MmolEquivalents
Scaffold 194.181000.5151.0
Amine (R-NH₂) VariableVariable0.5671.1
STAB 211.941640.7731.5
DCM -5 mL--
Strategy 2: Saponification and Amide Coupling

Expertise & Rationale: To explore a different chemical vector, the methyl ester can be converted into an amide. This two-step process begins with saponification (base-catalyzed hydrolysis) of the ester to the corresponding carboxylic acid. This intermediate is then coupled with an amine using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is chosen for its high efficiency, rapid reaction times, and ability to suppress racemization (if chiral amines are used). This sequence transforms the ester into a versatile amide handle, significantly increasing the structural diversity of the library.

Detailed Protocol: Saponification

  • Hydrolysis:

    • Dissolve this compound (500 mg, 2.57 mmol) in a mixture of methanol (10 mL) and water (5 mL).

    • Add lithium hydroxide monohydrate (LiOH·H₂O) (216 mg, 5.14 mmol, 2.0 eq).

    • Stir the reaction at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

  • Acidification & Isolation:

    • Remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M hydrochloric acid (HCl).

    • A white precipitate of 4-formyl-2-methoxybenzoic acid will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product is typically used in the next step without further purification.

Detailed Protocol: HATU Amide Coupling

  • Reaction Setup:

    • In a 25 mL round-bottom flask, dissolve 4-formyl-2-methoxybenzoic acid (from previous step, 100 mg, 0.555 mmol, 1.0 eq) in 5 mL of dimethylformamide (DMF).

    • Add the desired primary or secondary amine (1.1 eq).

    • Add HATU (232 mg, 0.611 mmol, 1.1 eq).

    • Add N,N-diisopropylethylamine (DIPEA) (0.29 mL, 1.67 mmol, 3.0 eq).

  • Coupling Reaction:

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up & Purification:

    • Dilute the reaction mixture with 20 mL of ethyl acetate and wash with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired amide derivative.

Biological Screening Cascade

Once a library of derivatives has been synthesized and characterized, the next phase is to screen them for biological activity. A well-designed screening cascade is essential for efficiently identifying and validating promising "hit" compounds.

G cluster_0 High-Throughput Screening (HTS) Phase cluster_1 Hit-to-Lead Phase Primary Primary Screen (Single Concentration, e.g., 10 µM) HitConf Hit Confirmation (Re-test from fresh stock) Primary->HitConf Identify 'Hits' DoseResp Dose-Response (IC₅₀/EC₅₀) (8-point titration) HitConf->DoseResp Confirm Activity Secondary Secondary / Orthogonal Assays (Confirm Mechanism of Action) DoseResp->Secondary Rank Potency SAR Preliminary SAR Analysis (Structure-Activity Relationship) Secondary->SAR Validate & Prioritize

Caption: A typical workflow for a biological screening cascade.

Protocol: High-Throughput Screening (Biochemical Assay Example)

This protocol is a representative example for identifying inhibitors of a target enzyme (e.g., a kinase or protease) in a 384-well format.[10]

  • Assay Development & Validation:

    • Before screening the library, the assay must be optimized and miniaturized to a 384-well format.[11]

    • The robustness of the assay is determined by calculating the Z'-factor. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • Compound Plating:

    • Using an acoustic liquid handler or pin tool, transfer 50 nL of each library compound (typically a 10 mM stock in DMSO) to the wells of a 384-well assay plate.

    • The final screening concentration is typically 10 µM in a final assay volume of 50 µL.

  • Primary Screen Execution:

    • Step 3a (Enzyme Addition): Add 25 µL of the target enzyme, diluted to its optimal concentration in assay buffer, to all wells.

    • Step 3b (Incubation): Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Step 3c (Reaction Initiation): Initiate the enzymatic reaction by adding 25 µL of the enzyme's substrate, also diluted in assay buffer.

    • Step 3d (Reaction & Detection): Allow the reaction to proceed for a defined time (e.g., 60 minutes). Then, add a stop/detection reagent according to the specific assay technology (e.g., TR-FRET, Fluorescence Polarization).[10][12]

    • Step 3e (Plate Reading): Read the plate on a compatible plate reader.

  • Data Analysis and Hit Identification:

    • Normalize the raw data using positive controls (no inhibition) and negative controls (maximum inhibition).

    • Calculate the percent inhibition for each compound.

    • "Hits" are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).[10]

  • Hit Confirmation & Dose-Response:

    • "Hits" from the primary screen are re-tested using freshly prepared solutions to eliminate false positives due to aggregation or compound instability.

    • Confirmed hits are then tested in a dose-response format (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ value).

Hypothetical Screening Data Presentation

The table below illustrates how data from a dose-response experiment could be presented, showing the structure-activity relationship (SAR) for a small set of derivatives.

Compound IDR-Group (from Reductive Amination)Target IC₅₀ (nM)
Scaffold -CHO> 10,000
DERIV-001 -CH₂-NH-(4-fluorobenzyl)850
DERIV-002 -CH₂-NH-(cyclohexyl)2,300
DERIV-003 -CH₂-NH-(pyridin-4-ylmethyl)450
DERIV-004 -CH₂-N(Me)-(4-fluorobenzyl)1,200

Data Interpretation: From this hypothetical data, one could infer that aromatic amines (DERIV-001, DERIV-003) are preferred over aliphatic ones (DERIV-002). The pyridine nitrogen in DERIV-003 appears particularly beneficial for potency, providing a clear direction for the next round of synthesis.

Conclusion

This compound is an outstanding starting scaffold for the generation of diverse small molecule libraries. Its defined reaction handles allow for the application of robust, high-yield chemical transformations suitable for parallel synthesis. By coupling these synthetic strategies with a systematic biological screening cascade, research teams can efficiently navigate the early stages of drug discovery, from initial library construction to the identification of potent and validated hit compounds. The protocols and strategies outlined herein provide a comprehensive and actionable framework for unlocking the potential of this versatile chemical building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-formyl-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed procedural insights for the successful synthesis of this key intermediate.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both an aldehyde and a methyl ester, allows for a diverse range of subsequent chemical transformations. The most common and practical approach to its synthesis involves the electrophilic formylation of methyl 2-methoxybenzoate. This guide will focus on the prevalent side reactions and troubleshooting strategies associated with this transformation, primarily utilizing the Vilsmeier-Haack and Duff reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary laboratory and industrial scale methods for synthesizing this compound are the Vilsmeier-Haack formylation and the Duff reaction on methyl 2-methoxybenzoate. The Vilsmeier-Haack reaction typically employs a phosphine oxide/dimethylformamide (DMF) adduct (the Vilsmeier reagent) as the formylating agent.[1] The Duff reaction utilizes hexamethylenetetramine in an acidic medium.[2]

Q2: What is the expected regioselectivity of the formylation of methyl 2-methoxybenzoate?

A2: The methoxy group at the 2-position and the methyl ester at the 1-position of the starting material are both ortho-, para-directing groups for electrophilic aromatic substitution. The methoxy group is a strong activating group, while the methyl ester is a deactivating group. Therefore, the position of formylation is primarily directed by the methoxy group. The para-position (C4) is sterically less hindered than the ortho-position (C6), leading to the preferential formation of the desired this compound. However, the formation of the ortho-isomer, Methyl 6-formyl-2-methoxybenzoate, is a common side reaction.[3][4]

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors. In the Vilsmeier-Haack reaction, moisture sensitivity of the Vilsmeier reagent is a primary concern, leading to its deactivation.[5] In the Duff reaction, the overall efficiency can be inherently low. In both cases, incomplete reaction due to insufficient reaction time or temperature, or suboptimal stoichiometry of reagents can significantly impact the yield. Additionally, the formation of side products consumes the starting material and reduces the yield of the desired product.

Q4: How can I effectively purify the final product?

A4: Purification can be challenging due to the similar polarities of the desired para-isomer and the ortho-isomer byproduct. A combination of techniques is often necessary. Column chromatography using a silica gel stationary phase and a solvent system such as ethyl acetate/hexane is a common method to separate the isomers.[6] Recrystallization from a suitable solvent system can also be employed to enhance the purity of the final product.

Troubleshooting Guide: Common Side Reactions and Solutions

This section details the most frequently encountered side reactions during the synthesis of this compound and provides actionable troubleshooting strategies.

Problem 1: Formation of the Ortho-Isomer (Methyl 6-formyl-2-methoxybenzoate)

This is the most common side reaction, leading to a mixture of products that can be difficult to separate.

Causality: The methoxy group in methyl 2-methoxybenzoate activates both the ortho- and para-positions for electrophilic attack. While the para-position is sterically favored, the electronic activation of the ortho-position can still lead to the formation of the 6-formyl isomer.[7]

Troubleshooting Strategies:

Parameter Recommendation Rationale
Reaction Temperature Maintain a low to moderate reaction temperature.Lowering the temperature can increase the selectivity for the thermodynamically more stable para-isomer over the kinetically favored ortho-isomer in some cases.
Choice of Formylating Agent For Vilsmeier-Haack, consider using a bulkier N-substituted formamide to generate the Vilsmeier reagent.A bulkier electrophile will experience greater steric hindrance at the more crowded ortho-position, thus favoring attack at the para-position.
Solvent The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., dichloromethane, 1,2-dichloroethane, or using DMF as both reagent and solvent).Solvent polarity and its ability to solvate the transition states leading to the ortho and para products can affect the isomer ratio.

Visualizing Isomer Formation:

Caption: Regioselectivity in the formylation of methyl 2-methoxybenzoate.

Problem 2: Di-formylation of the Aromatic Ring

The formation of a di-formylated product is a potential side reaction, especially under forcing conditions.

Causality: The initial formylation product, this compound, still possesses an activated aromatic ring due to the electron-donating methoxy group. Although the formyl group is deactivating, a second formylation can occur, typically at one of the remaining activated positions (e.g., the 6-position).

Troubleshooting Strategies:

Parameter Recommendation Rationale
Stoichiometry of Formylating Agent Use a controlled amount of the formylating agent (ideally 1.0-1.2 equivalents).Using a large excess of the Vilsmeier reagent or hexamethylenetetramine increases the likelihood of a second formylation event.[8]
Reaction Time Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed.Prolonged reaction times can lead to the formation of the di-formylated byproduct.
Order of Addition Add the formylating agent slowly to the solution of methyl 2-methoxybenzoate.This helps to maintain a low concentration of the electrophile in the reaction mixture, disfavoring the second addition.
Problem 3: Hydrolysis of the Methyl Ester

The methyl ester group can be susceptible to hydrolysis, especially during the workup procedure.

Causality: The workup of many formylation reactions, particularly the Vilsmeier-Haack reaction, involves quenching with water or a basic solution to hydrolyze the intermediate iminium salt.[9] If the conditions are too harsh (e.g., prolonged exposure to strong base or high temperatures), the methyl ester can be saponified to the corresponding carboxylic acid.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Workup Conditions Use a mild base (e.g., sodium bicarbonate or sodium acetate solution) for quenching and keep the temperature low (e.g., 0 °C).Milder basic conditions and lower temperatures will minimize the rate of ester hydrolysis.[10]
pH Control Carefully control the pH during the workup to be neutral or slightly basic.Strongly acidic or basic conditions can promote ester hydrolysis.
Extraction Promptly extract the product into an organic solvent after the aqueous workup.Minimizing the contact time of the product with the aqueous phase reduces the chance of hydrolysis.

Experimental Workflow for Vilsmeier-Haack Formylation and Workup:

Vilsmeier_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Formation of Vilsmeier Reagent (POCl3 + DMF) at 0°C B Slow addition of Methyl 2-methoxybenzoate A->B C Reaction at controlled temperature (e.g., 0°C to RT) B->C D Quench reaction mixture with ice-cold NaHCO3 solution C->D E Extract product with organic solvent (e.g., Ethyl Acetate) D->E F Wash organic layer with brine E->F G Dry over anhydrous Na2SO4 and concentrate F->G H Column Chromatography (Silica gel, Ethyl Acetate/Hexane) G->H I Recrystallization H->I Pure this compound Pure this compound I->Pure this compound

Caption: A typical experimental workflow for the Vilsmeier-Haack synthesis and purification.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl 2-methoxybenzoate

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine (saturated NaCl solution, aq.)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents) dissolved in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[8]

  • Formylation: Dissolve methyl 2-methoxybenzoate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and saturated sodium bicarbonate solution. Continue stirring until the evolution of gas ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired para-isomer from the ortho-isomer and any unreacted starting material. Further purification can be achieved by recrystallization.

References

Technical Support Center: Optimizing the Synthesis of Methyl 4-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-formyl-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of this valuable intermediate.[1] We will delve into common synthetic challenges, provide detailed, field-proven protocols, and explain the causality behind experimental choices to ensure both high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective routes for synthesizing this compound are:

  • Route 1: Formylation of Methyl 2-methoxybenzoate. This is an electrophilic aromatic substitution where a formyl group (-CHO) is introduced onto the aromatic ring of Methyl 2-methoxybenzoate.[2][3]

  • Route 2: Esterification of 4-formyl-2-methoxybenzoic acid. This involves the direct conversion of the carboxylic acid to its methyl ester.

The choice between these routes often depends on the availability and cost of the starting materials.

Q2: I am getting a low yield in the formylation of Methyl 2-methoxybenzoate. What are the likely causes?

A2: Low yields in formylation reactions are a common issue and can stem from several factors:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and the choice of formylating agent and catalyst are critical.[4]

  • Reagent Quality: Impurities in starting materials, solvents, or catalysts can interfere with the reaction or promote side reactions.[4][5]

  • Side Reactions: The formation of undesired by-products, such as isomers or di-formylated products, can significantly reduce the yield of the target molecule.[6]

  • Product Degradation: The aldehyde product can be sensitive to oxidation or other degradation pathways, especially during workup and purification.[4]

Q3: What are the common side reactions to watch out for during the formylation of anisole derivatives?

A3: When formylating an electron-rich aromatic ring like an anisole derivative, several side reactions can occur:

  • Di-formylation: Introduction of a second formyl group onto the ring, especially if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.[6]

  • Isomer Formation: Formylation can sometimes occur at different positions on the aromatic ring, leading to a mixture of ortho, meta, and para isomers. The methoxy group in Methyl 2-methoxybenzoate is an ortho, para-director.[7]

  • Polymerization/Resin Formation: Under strongly acidic or basic conditions, phenols and related compounds can undergo polymerization with formaldehyde or its equivalents.[6]

  • Oxidation of the Aldehyde: The newly introduced aldehyde group can be susceptible to oxidation to a carboxylic acid, particularly if the workup is not performed promptly or under appropriate conditions.[8]

Q4: How can I effectively purify this compound?

A4: Purification of aromatic aldehydes requires careful technique to avoid degradation and remove impurities. Common methods include:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products.[8]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

  • Distillation: For liquid aldehydes, vacuum distillation can be used for purification.[8]

  • Bisulfite Adduction: Aldehydes can form solid, water-soluble adducts with sodium bisulfite, which can then be isolated and the aldehyde regenerated. This is a classic and effective method for separating aldehydes from non-carbonyl compounds.[9]

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Guide 1: Low Yield in the Formylation of Methyl 2-methoxybenzoate

This guide focuses on the Vilsmeier-Haack reaction, a common and effective method for formylating electron-rich aromatic compounds.[3][10]

Problem Potential Cause(s) Suggested Solution(s)
Low Conversion of Starting Material Insufficiently active Vilsmeier reagent: The Vilsmeier reagent (formed from DMF and POCl₃) may not have formed completely or may have decomposed.Ensure anhydrous conditions during the preparation of the Vilsmeier reagent. Use fresh, high-purity DMF and POCl₃.
Sub-optimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.Optimize the reaction temperature. Start with literature-reported conditions and perform small-scale experiments at slightly higher or lower temperatures to find the optimum.
Poor mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction.Use a magnetic stirrer or overhead stirrer to ensure vigorous and efficient mixing of the reaction mixture.
Formation of Multiple Products (Isomers/Di-formylation) Reaction conditions too harsh: High temperatures or prolonged reaction times can lead to the formation of undesired isomers or di-formylated products.[6]Reduce the reaction temperature and/or reaction time. Monitor the reaction progress closely using TLC or GC-MS to stop the reaction at the optimal point.
Incorrect stoichiometry: An excess of the formylating agent can promote di-formylation.[6]Carefully control the stoichiometry of the reactants. Use a slight excess of the limiting reagent (Methyl 2-methoxybenzoate) if necessary to drive the reaction to completion while minimizing di-formylation.
Product Degradation during Workup Oxidation of the aldehyde: The aldehyde product can be oxidized to the corresponding carboxylic acid during aqueous workup.Perform the workup at a low temperature (e.g., in an ice bath). Consider using a milder quenching agent.
Hydrolysis of the ester: The methyl ester group can be hydrolyzed under acidic or basic conditions during workup.Maintain a neutral or slightly acidic pH during the workup. Use a buffered aqueous solution if necessary.
Experimental Protocol: Vilsmeier-Haack Formylation of Methyl 2-methoxybenzoate

Materials:

  • Methyl 2-methoxybenzoate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 eq.) to anhydrous DCE. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: To the pre-formed Vilsmeier reagent, add a solution of Methyl 2-methoxybenzoate (1.0 eq.) in anhydrous DCE dropwise over 30 minutes at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and slowly quench by adding crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Troubleshooting Workflow: Low Yield in Formylation

Troubleshooting_Formylation cluster_sm Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield Observed check_sm Check Starting Material Purity start->check_sm review_conditions Review Reaction Conditions start->review_conditions analyze_workup Analyze Workup & Purification start->analyze_workup sm_pure Purity of Reactants/Solvents? check_sm->sm_pure temp_opt Optimal Temperature? review_conditions->temp_opt loss_extraction Product Loss During Extraction? analyze_workup->loss_extraction sm_yes Purity Confirmed sm_pure->sm_yes Yes sm_no Purify/Replace Reagents sm_pure->sm_no No end Improved Yield sm_yes->end time_opt Optimal Time? temp_opt->time_opt Yes cond_no Systematically Optimize temp_opt->cond_no No reagent_ratio Correct Stoichiometry? time_opt->reagent_ratio Yes time_opt->cond_no No cond_yes Conditions Optimized reagent_ratio->cond_yes Yes reagent_ratio->cond_no No cond_yes->end loss_purification Product Loss During Purification? loss_extraction->loss_purification No workup_no Optimize Procedures loss_extraction->workup_no Yes workup_yes Minimal Loss loss_purification->workup_yes No loss_purification->workup_no Yes workup_yes->end

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

Data Summary

The following table summarizes key quantitative data for prominent synthesis methods of Methyl 4-formylbenzoate, a closely related compound, which can provide insights into expected yields for this compound.[11]

Synthesis RouteStarting Material(s)Reagents & CatalystReaction TimeTemperaturePressureYieldPurity
Esterification p-Formylbenzoic acid, Methanolp-Toluenesulfonic acid5 hours118-120°C0.5-0.75 MPa~98% (crude)98.5% (starting material)
Williamson Ether Synthesis Derivative 4-Carboxybenzaldehyde, Methyl salicylateK₂CO₃, DMA24.5 hours110°CAtmospheric89%Not Specified

Key Mechanistic Insights

The Vilsmeier-Haack Reaction Mechanism

Understanding the mechanism of the Vilsmeier-Haack reaction is crucial for troubleshooting. The reaction proceeds through the formation of a highly electrophilic Vilsmeier reagent, which then attacks the electron-rich aromatic ring.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Sigma_complex Sigma Complex (Intermediate) Vilsmeier_reagent->Sigma_complex Electrophilic Attack Aromatic_ring Methyl 2-methoxybenzoate Aromatic_ring->Sigma_complex Product This compound Sigma_complex->Product Rearomatization

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

By understanding these key aspects of the synthesis, researchers can more effectively troubleshoot and optimize their reaction conditions to achieve higher yields and purity of this compound.

References

Technical Support Center: Purification of Crude Methyl 4-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude "Methyl 4-formyl-2-methoxybenzoate." This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and field-tested solutions to common purification hurdles.

I. Understanding the Challenge: Common Impurities and Their Origins

Effective purification begins with understanding the likely impurities in your crude material. The synthetic route to this compound can introduce several classes of impurities that can complicate downstream applications.

Impurity Class Specific Examples Origin Impact on Purification
Oxidation Products 2-Methoxy-4-(methoxycarbonyl)benzoic acidAir oxidation of the aldehyde functionality.[1][2]Introduces an acidic impurity that can be removed by a basic wash.
Unreacted Starting Materials Methyl 4-(bromomethyl)-2-methoxybenzoate, Methyl 2-methoxy-4-methylbenzoateIncomplete reaction during synthesis.[3][4]Polarity may be similar to the product, potentially requiring careful chromatographic separation.
Reaction Byproducts Varies depending on the synthetic route (e.g., from Duff or Vilsmeier-Haack reactions).Side reactions occurring during the formylation or esterification steps.Can have a wide range of polarities, necessitating a robust purification strategy.
Residual Solvents Dimethylformamide (DMF), Dichloromethane (DCM), AcetoneSolvents used in the reaction or initial workup.[3][5]High-boiling point solvents like DMF can be challenging to remove and may require specific techniques.

II. Purification Strategy Workflow

A multi-step approach is often necessary to achieve high purity. The following workflow illustrates the logical progression from initial workup to final product isolation.

PurificationWorkflow crude Crude Product (in organic solvent) wash Aqueous Basic Wash (e.g., sat. NaHCO3) crude->wash Removes acidic impurities dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purification_choice Assess Purity (TLC/NMR) Choose Purification Method concentrate->purification_choice column Column Chromatography purification_choice->column Complex mixture recrystallize Recrystallization purification_choice->recrystallize High initial purity bisulfite Bisulfite Adduct Formation purification_choice->bisulfite Significant non-aldehyde impurities final_product Pure this compound column->final_product recrystallize->final_product bisulfite->final_product

Caption: A general workflow for the purification of this compound.

III. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the purification process.

Issue 1: My crude product is a stubborn oil or gum, making it difficult to handle.

  • Question: I've removed the solvent, but my crude this compound is a sticky gum instead of a solid. Why is this happening, and how can I solidify it?

  • Answer: This is a common issue, often caused by the presence of high-boiling residual solvents like DMF or DMSO, or significant amounts of oily impurities.[6]

    • Causality: These solvents can be difficult to remove completely on a standard rotary evaporator. Their presence lowers the melting point of the mixture, resulting in a gum.

    • Troubleshooting Steps:

      • High-Vacuum Drying: Place the crude material under a high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid in solvent removal, but be cautious as aldehydes can be sensitive to heat.

      • Trituration: Add a non-polar solvent in which your product is poorly soluble but the impurities are, such as hexanes or diethyl ether. Stir or sonicate the mixture. The product should precipitate as a solid, which can then be collected by filtration.

      • Aqueous Wash: If you suspect residual water-soluble solvents like DMSO, dissolve the crude material in a solvent like ethyl acetate and wash it thoroughly with water and then brine.[6] Dry the organic layer and reconcentrate.

Issue 2: Column chromatography is not giving good separation.

  • Question: I'm running a silica gel column, but my product is co-eluting with an impurity. How can I improve the separation?

  • Answer: Poor separation on silica gel can be due to an inappropriate solvent system, column overloading, or the nature of the impurities.

    • Causality: Aldehydes can sometimes be sensitive to acidic silica gel, leading to streaking or decomposition.[2] If an impurity has a very similar polarity to your product, baseline separation will be challenging.

    • Troubleshooting Steps:

      • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A common starting point is a mixture of hexanes and ethyl acetate.[4] Aim for an Rf value of 0.2-0.3 for your product.

      • Consider an Alternative Stationary Phase: If streaking is observed on silica, consider using basic alumina.[7] Aromatic aldehydes are often more stable on a basic stationary phase.

      • Check for Overloading: Ensure you are not loading too much crude material onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

      • Use a Different Chromatographic Technique: If impurities are very close in polarity, consider alternative techniques like preparative HPLC if available.

Issue 3: My product is yellow, but I expect a white solid.

  • Question: After purification, my this compound is a yellow solid. What causes this color, and is it a sign of impurity?

  • Answer: A yellow tint can indicate the presence of colored impurities, often arising from oxidation or polymerization of the aldehyde.

    • Causality: Aromatic aldehydes can be susceptible to air oxidation, which can form colored byproducts over time. Trace amounts of highly conjugated impurities can also impart color.

    • Troubleshooting Steps:

      • Recrystallization: This is often the most effective way to remove colored impurities. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find one that yields colorless crystals.

      • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize. Caution: Use charcoal sparingly as it can also adsorb your product, reducing the yield.

Issue 4: The bisulfite adduct is not forming or is difficult to handle.

  • Question: I'm trying to purify my aldehyde via the bisulfite adduct method, but no precipitate is forming. What should I do?

  • Answer: The formation of the bisulfite adduct is a reversible equilibrium reaction, and its success can depend on concentration, solvent, and steric hindrance.

    • Causality: If the concentration of the aldehyde or the sodium bisulfite is too low, the equilibrium may not favor adduct formation.[8] The presence of organic co-solvents can also affect the solubility of the adduct.

    • Troubleshooting Steps:

      • Ensure a Saturated Bisulfite Solution: Use a freshly prepared, saturated aqueous solution of sodium bisulfite.[8]

      • Vigorous Stirring: Ensure intimate mixing of the organic and aqueous phases to facilitate the reaction at the interface.[2][8]

      • Increase Reaction Time: Allow the reaction to stir for several hours or even overnight.

      • Solvent Choice: If your crude material is in a non-polar solvent, adding a co-solvent like methanol or DMF can sometimes improve the reaction rate.[8]

      • Regeneration: To regenerate the aldehyde from the isolated adduct, treat the aqueous solution with a base like sodium carbonate or sodium hydroxide until the solution is basic, then extract the purified aldehyde with an organic solvent.[2][8]

IV. Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized using TLC first.

  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes) to create a slurry.

  • Column Packing: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the elution solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Bisulfite Adduct Formation

This method is highly selective for aldehydes.

  • Dissolution: Dissolve the crude aldehyde in a suitable solvent like methanol or diethyl ether.[1][8]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for several minutes. A white precipitate of the adduct may form.[8]

  • Separation: Allow the layers to separate. The aqueous layer will contain the water-soluble bisulfite adduct, while non-aldehyde impurities will remain in the organic layer. Separate the aqueous layer.

  • Wash: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

  • Regeneration: Place the aqueous layer in a flask and, while stirring, slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic (pH > 8).[2]

  • Extraction: Extract the regenerated, pure aldehyde from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified product.

V. Frequently Asked Questions (FAQs)

  • Q1: What are the expected spectroscopic data for pure this compound?

    • A1: For pure this compound, you should expect to see the following characteristic signals:

      • NMR Spectroscopy: A singlet for the formyl proton (CHO) around δ 9.8–10.0 ppm, a singlet for the methoxy protons (OCH₃) around δ 3.8–3.9 ppm, and multiplets for the aromatic protons in the δ 6.5–8.0 ppm range.[9]

      • FTIR Spectroscopy: A carbonyl stretch for the ester at approximately 1700 cm⁻¹ and a carbonyl stretch for the formyl group around 1680 cm⁻¹.[9]

  • Q2: How should I store the purified product to prevent decomposition?

    • A2: Aldehydes are prone to air oxidation. It is best to store the purified solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.

  • Q3: Can I use recrystallization as the sole purification method?

    • A3: Yes, if your crude material is already of relatively high purity (>90%), recrystallization can be a very effective and scalable method for removing minor impurities.[3][10] However, if the crude product is an oil or contains a complex mixture of impurities, chromatography or bisulfite treatment is recommended as an initial purification step.

VI. Logical Relationships in Purification

The choice of purification method is directly related to the nature and quantity of the impurities present.

ImpurityPurification cluster_impurities Impurity Type cluster_methods Purification Method acid Acidic Impurities (e.g., Carboxylic Acid) wash Basic Wash (NaHCO3) acid->wash Highly Effective non_aldehyde Non-Aldehyde Organic Impurities (e.g., Starting Material) bisulfite Bisulfite Adduct Formation non_aldehyde->bisulfite Highly Selective chromatography Column Chromatography non_aldehyde->chromatography colored Colored Impurities recrystallization Recrystallization (+/- Charcoal) colored->recrystallization Effective Removal similar_polarity Impurities with Similar Polarity similar_polarity->chromatography Best Resolution wash->bisulfite Pre-treatment chromatography->recrystallization Final Polishing

Caption: Relationship between impurity types and the most effective purification methods.

VII. References

  • Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Benchchem. Available from: --INVALID-LINK--

  • WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS. Google Patents. Available from: --INVALID-LINK--

  • Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. AWS. Available from: --INVALID-LINK--

  • CN104045552A - Medicinal compound as neuroprotective agent. Google Patents. Available from: --INVALID-LINK--

  • Purifying aldehydes? : r/chemistry. Reddit. Available from: --INVALID-LINK--

  • US20160207893A1 - Novel calcium modulators. Google Patents. Available from: --INVALID-LINK--

  • US20060194801A1 - Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same. Google Patents. Available from: --INVALID-LINK--

  • General procedures for the purification of Aldehydes. Chempedia - LookChem. Available from: --INVALID-LINK--

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. Available from: --INVALID-LINK--

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Available from: --INVALID-LINK--

  • This compound | 55204-14-3. Benchchem. Available from: --INVALID-LINK--

References

Technical Support Center: Synthesis of Methyl 4-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-formyl-2-methoxybenzoate. This resource is designed for researchers and professionals in organic synthesis and drug development. Here, we address common challenges and frequently asked questions (FAQs) to help you troubleshoot and optimize your synthetic protocols.

Part 1: Synthesis Strategy & Reaction Selection

Choosing the correct synthetic route is critical for success. The feasibility of a method depends on starting material availability, scale, and tolerance of functional groups.

FAQ 1: What are the most viable methods for synthesizing this compound?

There are two primary strategies for synthesizing this target molecule:

  • Direct Formylation of an Aromatic Precursor: This involves introducing a formyl (-CHO) group onto the aromatic ring of Methyl 2-methoxybenzoate. This substrate is electron-rich due to the activating methoxy group, making it suitable for electrophilic aromatic substitution reactions.

  • Side-Chain Oxidation of a Methyl-Substituted Precursor: This strategy involves the selective oxidation of the methyl group in Methyl 2-methoxy-4-methylbenzoate to an aldehyde.

A comparison of common methods is summarized below.

Method Starting Material Typical Reagents Pros Cons
Vilsmeier-Haack Reaction Methyl 2-methoxybenzoatePOCl₃, DMFMild conditions, good for electron-rich arenes.[1][2]Reagents are highly moisture-sensitive.[3]
Duff Reaction Methyl 2-methoxybenzoateHexamethylenetetramine (HMTA), Acid (e.g., TFA, H₂SO₄)Uses stable and inexpensive reagents.Can give low yields; potential for di-formylation.[4][5]
Side-Chain Bromination & Hydrolysis Methyl 2-methoxy-4-methylbenzoateN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, BPO), followed by hydrolysisGood regioselectivity. A direct literature precedent exists.[6]Involves a two-step process (bromination then hydrolysis). Requires careful control of radical reaction.

Decision Tree for Synthetic Route Selection

start Start: Synthesize this compound q1 Is Methyl 2-methoxy-4-methylbenzoate available? start->q1 route_oxidation Recommended: Side-Chain Bromination & Hydrolysis. [26] High regioselectivity. q1->route_oxidation Yes q2 Are anhydrous conditions easily manageable? q1->q2 No a1_yes Yes a1_no No route_vilsmeier Consider Vilsmeier-Haack Reaction. Good for activated arenes. [17] q2->route_vilsmeier Yes route_duff Consider Duff Reaction. Uses common, stable reagents. [8] q2->route_duff No a2_yes Yes a2_no No start Start: Low Product Yield check_sm Is there unreacted starting material (SM)? start->check_sm cause_incomplete Cause: Incomplete Reaction check_sm->cause_incomplete Yes cause_side_reactions Cause: Side Reactions / Product Loss check_sm->cause_side_reactions No fix_temp Increase temperature incrementally. [4] cause_incomplete->fix_temp fix_time Increase reaction time. fix_temp->fix_time fix_reagents Check reagent stoichiometry & quality. fix_time->fix_reagents check_tlc Are there multiple spots on TLC? cause_side_reactions->check_tlc fix_purification Optimize workup & purification to minimize loss. check_tlc->fix_purification No fix_side_reactions Address side reactions (see Part 3). check_tlc->fix_side_reactions Yes

References

Technical Support Center: Formylation of Methyl 2-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of methyl 2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common issues encountered during this electrophilic aromatic substitution reaction. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Here we address the most common questions and initial hurdles faced during the formylation of methyl 2-methoxybenzoate.

Q1: Why am I getting a low or no yield of my desired formylated product?

A1: Low yields are a frequent issue and can stem from several factors.[1][2][3] The substrate, methyl 2-methoxybenzoate, possesses two key functional groups: an activating methoxy group (-OCH₃) and a deactivating methyl ester group (-COOCH₃). Their electronic interplay significantly influences the ring's reactivity.

Common causes for low yield include:

  • Suboptimal Formylation Method: Not all formylation reactions are suitable for this substrate. The deactivating effect of the ester group can hinder classical methods that work well on highly activated rings.[4]

  • Incorrect Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. For instance, low temperatures can drastically slow reaction rates, while excessively high temperatures may cause decomposition or side reactions.[1][2]

  • Poor Reagent Quality or Moisture: Many formylating reagents, especially those used in Vilsmeier-Haack or Rieche reactions, are highly sensitive to moisture.[2] Water can quench the active electrophile, halting the reaction. Always use anhydrous solvents and freshly opened or purified reagents.[3][4]

  • Inefficient Reagent Activation: In some methods, the formylating agent must be pre-formed or activated. Incomplete activation at low temperatures or due to impurities can lead to failed reactions.[1]

  • Difficult Work-up and Purification: The product may be lost during extraction or purification. Careful work-up procedures are essential to isolate the desired aldehyde.[4]

Q2: I'm getting a mixture of isomers. How can I control the regioselectivity?

A2: Regioselectivity is dictated by the directing effects of the substituents on the aromatic ring.[5]

  • Methoxy Group (-OCH₃): This is a strong activating, ortho, para-directing group due to its ability to donate electron density via resonance.

  • Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group, withdrawing electron density from the ring.

The positions on the ring have varying levels of activation:

  • C6 (ortho to -OCH₃): Activated by the methoxy group.

  • C4 (para to -OCH₃): Activated by the methoxy group.

  • C5 (meta to -OCH₃, meta to -COOCH₃): Less deactivated than other positions relative to the ester.

  • C3 (ortho to -OCH₃, ortho to -COOCH₃): Sterically hindered and adjacent to the deactivating group.

The final isomer distribution depends heavily on the chosen formylation method, as different mechanisms have different steric and electronic demands. For example, Directed ortho-Metalation will almost exclusively target the C3 position, whereas Friedel-Crafts type reactions (like Vilsmeier-Haack or Rieche) will favor the electronically activated C4 and C6 positions.

Q3: My reaction is producing unexpected side products. What could they be?

A3: Besides isomeric products, several other side reactions can occur:

  • Di-formylation: If the reaction conditions are too harsh or the stoichiometry of the formylating agent is too high, a second formyl group can be added to the ring, especially if the mono-formylated product is still sufficiently activated.[6]

  • Ester Hydrolysis: Under strong acidic or basic conditions, particularly during aqueous work-up, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Resin/Polymer Formation: Strong acids can sometimes promote polymerization, especially in phenol formylations, leading to intractable tars.[6] This is less common for methoxybenzoates but can occur under aggressive conditions.

  • Reaction with Solvent: In some cases, the highly reactive electrophile can react with the solvent if it is not sufficiently inert.

In-Depth Troubleshooting and Optimization Guide

This section provides actionable strategies and detailed protocols to overcome the challenges outlined above.

Issue 1: Low Reaction Yield

A low yield is often a sign that the chosen method or its conditions are not optimized. The following workflow can help diagnose and solve the problem.

Troubleshooting Workflow: Low Yield

G Start Start: Low or No Yield Check_Method Is the formylation method appropriate for a moderately deactivated ring? Start->Check_Method Check_Conditions Are reagents anhydrous and high purity? Check_Method->Check_Conditions Yes Select_New_Method Action: Select a more suitable method (e.g., Duff, Rieche, Ortho-lithiation) Check_Method->Select_New_Method No Check_Stoich Is stoichiometry correct? (Formylating agent & catalyst) Check_Conditions->Check_Stoich Yes Dry_Reagents Action: Use anhydrous solvents & fresh reagents. Dry glassware. Check_Conditions->Dry_Reagents No Check_Temp Is temperature optimized? (Too low = slow kinetics, Too high = decomposition) Check_Stoich->Check_Temp Yes Optimize_Stoich Action: Vary reagent equivalents. Check_Stoich->Optimize_Stoich No Check_Time Is reaction time sufficient? (Monitor by TLC/LCMS) Check_Temp->Check_Time Yes Optimize_Temp Action: Screen a range of temperatures. Check_Temp->Optimize_Temp No Optimize_Time Action: Run time course experiment. Check_Time->Optimize_Time No Success End: Improved Yield Check_Time->Success Yes Select_New_Method->Check_Conditions Dry_Reagents->Check_Stoich Optimize_Stoich->Check_Temp Optimize_Temp->Check_Time Optimize_Time->Success

Caption: A decision tree for troubleshooting low reaction yields.

Recommended Formylation Methods & Optimization Parameters

The choice of method is paramount. Below is a comparison of suitable methods for methyl 2-methoxybenzoate.

MethodFormyl SourceCatalyst/ConditionsTypical Target Position(s)Key Optimization Parameters
Duff Reaction Hexamethylenetetramine (HMTA)Strong acid (e.g., Methanesulfonic acid)5-position (para to -OCH₃)Acid choice, Temperature (80-90°C), Reaction time (10-20h)
Rieche Formylation Dichloromethyl methyl etherLewis Acid (e.g., TiCl₄, SnCl₄)4- and 6-positions (para/ortho to -OCH₃)Lewis acid choice and stoichiometry, Temperature (0°C to RT)
Vilsmeier-Haack DMF / POCl₃None4- and 6-positions (para/ortho to -OCH₃)Temperature, Reaction time, Stoichiometry of Vilsmeier reagent
Directed ortho-Lithiation DMFStrong base (e.g., n-BuLi, s-BuLi) / TMEDA3-position (ortho to -OCH₃)Base choice, Temperature (-78°C), Quenching protocol
Issue 2: Poor Regioselectivity

Achieving the desired isomer requires selecting a method with the correct inherent regiochemical preference.

Logical Flow: Selecting a Method for a Target Isomer

G Start Desired Isomer? Pos_5 Methyl 5-formyl-2-methoxybenzoate Start->Pos_5 5-CHO Pos_3 Methyl 3-formyl-2-methoxybenzoate Start->Pos_3 3-CHO Pos_4_6 Methyl 4- or 6-formyl- 2-methoxybenzoate Start->Pos_4_6 4-CHO or 6-CHO Method_Duff Use Modified Duff Reaction (HMTA / MsOH) Pos_5->Method_Duff Method_Lithiation Use Directed ortho-Lithiation (s-BuLi / DMF) Pos_3->Method_Lithiation Method_Rieche Use Rieche or Vilsmeier-Haack (TiCl4 or POCl3) Pos_4_6->Method_Rieche

Caption: Decision diagram for selecting a formylation method based on the desired product isomer.

The directing power of the methoxy group is strong, making it an excellent handle for certain reactions.[7] For ortho-formylation (3-position), Directed ortho-Metalation (DoM) is the most reliable strategy.[7][8] The lithium atom is coordinated by the heteroatom of the methoxy group, directing deprotonation exclusively to the adjacent position.[7][8] For formylation para to the methoxy group (5-position), a modified Duff reaction has been shown to be highly effective.[9]

Detailed Experimental Protocols

The following protocols are starting points and may require optimization based on your specific setup and observations. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Methyl 5-formyl-2-methoxybenzoate (Duff Reaction)

This method is adapted from a patented procedure and is highly selective for the 5-position.[9]

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl 2-methoxybenzoate (1 equiv.) and methanesulfonic acid (3-4 volumes, e.g., 3-4 mL per gram of substrate).

  • Cooling: Cool the mixture to 0-10 °C using an ice bath.

  • Reagent Addition: While stirring, add hexamethylenetetramine (HMTA or urotropine) (2.5 equiv.) portion-wise, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 90 °C and maintain for 16-20 hours. Monitor the reaction progress by TLC or LCMS.

  • Work-up: Cool the mixture to room temperature and cautiously pour it into a beaker containing water (5 volumes).

  • Neutralization: Adjust the pH of the aqueous mixture to 6-7 using a saturated sodium hydroxide or sodium carbonate solution. A precipitate should form.

  • Isolation: Filter the solid product, wash the filter cake thoroughly with water, and dry under vacuum. The reported yield for this procedure is high (85-94%).[9]

Protocol 2: Synthesis of Methyl 3-formyl-2-methoxybenzoate (Directed ortho-Lithiation)

This is a powerful method for achieving substitution at the sterically hindered 3-position.[8][10] This reaction must be performed under strictly anhydrous and inert conditions.

  • Setup: Flame-dry all glassware. To a round-bottom flask under a nitrogen or argon atmosphere, add anhydrous tetrahydrofuran (THF). Add methyl 2-methoxybenzoate (1 equiv.).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of sec-butyllithium (s-BuLi) (1.1-1.2 equiv.) dropwise, maintaining the temperature at -78 °C. The solution may change color. Stir the mixture at this temperature for 1-2 hours.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (2-3 equiv.) dropwise to the aryllithium solution at -78 °C.

  • Warming & Quench: Allow the reaction to stir for another hour at -78 °C, then slowly warm to 0 °C before quenching carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).[4]

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Protocol 3: Synthesis of Methyl 4/6-formyl-2-methoxybenzoate (Rieche Formylation)

This method uses a Lewis acid and typically favors the electronically activated ortho and para positions.[11][12][13]

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve methyl 2-methoxybenzoate (1 equiv.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄) (1.5-2.0 equiv.) dropwise. A colored complex may form.[14]

  • Formylating Agent Addition: After stirring for 5-10 minutes, add dichloromethyl methyl ether (1.1 equiv.) dropwise at 0 °C.[14]

  • Reaction: Stir the mixture at 0 °C for 3-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours, monitoring by TLC.[14]

  • Work-up: Carefully quench the reaction by pouring it into a beaker of ice water with vigorous stirring.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to separate the potential isomers.

References

Preventing over-oxidation in "Methyl 4-formyl-2-methoxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-formyl-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during this synthesis, with a specific focus on preventing over-oxidation.

Introduction

The synthesis of this compound is a critical step in the production of various pharmaceutical intermediates and fine chemicals. A common and efficient route involves the selective oxidation of the methyl group of Methyl 4-methyl-2-methoxybenzoate. However, a significant challenge in this process is the over-oxidation of the desired aldehyde to the corresponding carboxylic acid, which can drastically reduce yield and complicate purification.[1][2] This guide provides a comprehensive overview of the causative factors behind over-oxidation and offers field-proven strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main laboratory and industrial scale methods are:

  • Oxidation of Methyl 4-methyl-2-methoxybenzoate: This involves the selective oxidation of the benzylic methyl group to an aldehyde.[1] This is a direct and atom-economical approach.

  • Esterification of 4-formyl-2-methoxybenzoic acid: This is a classical Fischer esterification using methanol and an acid catalyst.[1]

Q2: Why is over-oxidation to the carboxylic acid a common problem?

A2: Over-oxidation occurs because the aldehyde product is often more susceptible to oxidation than the starting methyl group.[2] Many common oxidizing agents are strong enough to facilitate this subsequent oxidation, especially under harsh reaction conditions or with prolonged reaction times.[2][3]

Q3: Which oxidizing agents are recommended to minimize over-oxidation?

A3: Mild and selective oxidizing agents are crucial. Some of the most effective options include:

  • Dess-Martin Periodinane (DMP): Known for its mild conditions (room temperature, neutral pH), high chemoselectivity, and tolerance of sensitive functional groups.[4][5] It is highly effective for converting primary alcohols (which can be an intermediate from the methyl group) to aldehydes without significant over-oxidation.[3][4][6]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride under mild, low-temperature conditions, making it highly selective for producing aldehydes from primary alcohols.[7][8][9] A key advantage is the avoidance of over-oxidation to carboxylic acids.[10]

  • Pyridinium Chlorochromate (PCC): A well-established reagent for the selective oxidation of primary alcohols to aldehydes.[11][12] However, care must be taken as it can be acidic and may require buffers for sensitive substrates.[13]

Q4: How can I monitor the reaction to prevent over-oxidation?

A4: Real-time reaction monitoring is essential. Thin-Layer Chromatography (TLC) is a rapid and effective method.[14][15] By co-spotting the reaction mixture with the starting material and a standard of the desired aldehyde, you can track the disappearance of the starting material and the appearance of the product.[14] The reaction should be stopped as soon as the starting material is consumed to prevent the formation of the over-oxidized byproduct.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Aldehyde 1. Inactive Oxidizing Agent: The reagent may have degraded due to improper storage. 2. Insufficient Reaction Time/Temperature: The reaction may not have gone to completion. 3. Incorrect Stoichiometry: An insufficient amount of oxidant was used.1. Use a fresh batch of the oxidizing agent. 2. Monitor the reaction by TLC to determine the optimal reaction time and consider a modest increase in temperature if the reaction is sluggish.[1] 3. Ensure the correct molar equivalents of the oxidant are used as per the established protocol.
Significant Amount of Carboxylic Acid Byproduct (Over-oxidation) 1. Oxidizing Agent is too Strong: Reagents like potassium permanganate or chromic acid are too harsh. 2. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed. 3. Elevated Reaction Temperature: Higher temperatures can accelerate the rate of over-oxidation.1. Switch to a milder, more selective oxidizing agent such as Dess-Martin Periodinane (DMP) or a Swern oxidation protocol.[4][7][9] 2. Carefully monitor the reaction progress with TLC and quench the reaction immediately upon consumption of the starting material.[14] 3. Maintain the recommended reaction temperature. For Swern oxidations, this typically involves temperatures around -78 °C.[8][10]
Presence of Unreacted Starting Material 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Deactivated Oxidant: The oxidizing agent may have lost its potency.1. Continue to monitor the reaction by TLC until the starting material spot is no longer visible. A slight increase in temperature may be necessary. 2. Add a fresh portion of the oxidizing agent if the reaction has stalled.
Difficult Purification 1. Similar Polarity of Product and Byproduct: The aldehyde and carboxylic acid can have close Rf values on silica gel.[1]1. Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The carboxylic acid byproduct will be deprotonated and move into the aqueous layer, while the desired aldehyde remains in the organic layer.[16] 2. Bisulfite Adduct Formation: Aldehydes can form a solid bisulfite adduct upon treatment with sodium bisulfite. This adduct can be filtered, washed, and then treated with a base to regenerate the pure aldehyde.[16]

Experimental Protocols

Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is recommended for its mild conditions and high selectivity, which minimizes the risk of over-oxidation.[4][5]

Materials:

  • Methyl 4-(hydroxymethyl)-2-methoxybenzoate (starting material)

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-(hydroxymethyl)-2-methoxybenzoate (1.0 eq) in anhydrous DCM.

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system). The reaction is typically complete within 1-3 hours.[5]

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.

  • Work-up: Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualizing the Reaction Pathway

The following diagram illustrates the desired oxidation pathway to the aldehyde and the competing over-oxidation pathway to the carboxylic acid.

Oxidation_Pathway Start Methyl 4-methyl- 2-methoxybenzoate Intermediate Benzylic Alcohol Intermediate Start->Intermediate Oxidation Step 1 Aldehyde Methyl 4-formyl- 2-methoxybenzoate (Desired Product) Intermediate->Aldehyde Oxidation Step 2 (Mild Conditions) CarboxylicAcid Methyl 4-carboxy- 2-methoxybenzoate (Over-oxidation Product) Aldehyde->CarboxylicAcid Over-oxidation (Harsh Conditions)

Caption: Reaction pathway for the synthesis of this compound.

Summary of Oxidizing Agents

Oxidizing AgentTypical ConditionsSelectivity for AldehydePotential for Over-oxidationKey Considerations
Dess-Martin Periodinane (DMP) Room temperature, neutral pH, CH₂Cl₂[4][5]HighLowCost and potentially explosive nature on an industrial scale.[4]
Swern Oxidation -78 °C to room temp., DMSO, (COCl)₂, Et₃N[7][10]HighVery LowRequires cryogenic temperatures and produces malodorous dimethyl sulfide.[7][9]
Pyridinium Chlorochromate (PCC) Room temperature, CH₂Cl₂[13]Good to HighModerateReagent is a suspected carcinogen; can be acidic, sometimes requiring a buffer.[13]
Potassium Permanganate (KMnO₄) Varies (often basic, heated)LowHighStrong, non-selective oxidant, difficult to stop at the aldehyde stage.[3]
Chromic Acid (H₂CrO₄) Acidic conditions (e.g., Jones reagent)LowHighToxic and environmentally hazardous; readily oxidizes aldehydes to carboxylic acids.[3]

References

Technical Support Center: Purification of Methyl 4-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the non-chromatographic purification of Methyl 4-formyl-2-methoxybenzoate. This resource is designed for researchers and drug development professionals seeking efficient, scalable, and cost-effective alternatives to column chromatography for isolating this versatile organic building block. Here, we address common challenges and frequently asked questions, grounding our advice in fundamental chemical principles and field-proven methodologies.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles common problems encountered during the synthesis and work-up of this compound.

Q1: My crude product is a solid, but NMR/TLC analysis shows multiple components. Where do I start with purification?

A1: Start with Recrystallization.

For a solid compound like this compound, recrystallization is the most powerful non-chromatographic purification technique.[1] It leverages differences in solubility between your target compound and impurities at varying temperatures. The ideal solvent will dissolve your compound completely at an elevated temperature but poorly at low temperatures, while impurities either remain in solution or are insoluble in the hot solvent.[2][3]

Core Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Use a small amount of your crude product (~50 mg) to test various solvents. A good starting point for a molecule with ester, ether, and aromatic functionalities includes alcohols (Isopropanol, Ethanol), esters (Ethyl Acetate), and ketones (Acetone). Toluene can also be effective for aromatic compounds.[4] (See the Solvent Selection Table in the FAQ section).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding small portions of hot solvent until the solid just dissolves. An excess of solvent will significantly reduce your yield.[3]

  • Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., inorganic salts, dust), you must perform a hot gravity filtration to remove them before cooling. Pre-heating your funnel and filter paper will prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent. Purity can be assessed by melting point analysis (a pure compound will have a sharp melting point) and analytical techniques like NMR.[1]

Q2: My final product has a persistent yellow or brown tint. How can I remove colored impurities?

A2: Use Activated Charcoal during Recrystallization.

Colored impurities are often large, conjugated organic molecules that can be effectively removed by adsorption onto activated charcoal (decolorizing carbon).[3]

Protocol Addendum: Decolorization

  • After dissolving your crude product in the hot solvent (Step 2 of the Recrystallization Protocol), remove the flask from the heat source to let the boiling subside.

  • Add a very small amount of activated charcoal (typically 1-2% of the sample's weight; a spatula tip is often sufficient).

  • Re-heat the solution to boiling for a few minutes to allow for adsorption.

  • Perform a hot gravity filtration (as in Step 3 of the Recrystallization Protocol) to remove the charcoal. The charcoal is now laden with the colored impurities.

  • Proceed with cooling and crystallization as described previously.

Causality: Activated charcoal has a high surface area with a network of pores that trap large, flat, conjugated molecules responsible for color, while your smaller target molecule remains in solution.

Q3: My NMR spectrum shows a broad singlet around 12 ppm, indicating a carboxylic acid impurity. How can I remove this without a column?

A3: Perform an Acid-Base Liquid-Liquid Extraction.

This acidic impurity is likely 4-formyl-2-methoxybenzoic acid (from ester hydrolysis) or 4-carbomethoxy-3-methoxybenzoic acid (from aldehyde oxidation).[5] These can be easily removed by exploiting their acidic nature.

Core Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as Ethyl Acetate or Dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The weak base will deprotonate the acidic impurity, forming a water-soluble sodium salt.

    • Chemical Rationale: R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂

  • Separation: Gently swirl and vent the funnel frequently to release the CO₂ gas produced. Allow the layers to separate. The organic layer contains your desired neutral ester, while the aqueous layer now holds the impurity as its salt. Drain the lower aqueous layer.

  • Repeat: Perform a second wash with NaHCO₃ solution to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure to yield the purified product.

Q4: My product "oils out" during recrystallization instead of forming crystals. What's wrong and how do I fix it?

A4: This often happens when the solution is supersaturated or cools too quickly, or if the melting point of your solid is below the boiling point of the solvent.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a little more solvent than you used initially to reduce the saturation level.

  • Slow Down Cooling: Let the solution cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can help.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[3]

  • Add a Seed Crystal: If you have a small amount of pure solid from a previous batch, add a single tiny crystal to the cooled solution to induce crystallization.

  • Change Solvents: If the problem persists, your chosen solvent may be unsuitable. Try a lower-boiling point solvent or switch to a two-solvent (binary) system. For a binary system, dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[4]

FAQs: General Purification Strategies

Q1: What are the most likely impurities in a synthesis of this compound?

A1: Impurities are typically related to starting materials or side reactions involving the functional groups.[5]

  • Unreacted Starting Materials: Depends on the specific synthetic route.

  • Over-oxidation Product: The aldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH), especially on exposure to air over time, yielding 4-(methoxycarbonyl)-3-methoxybenzoic acid.

  • Hydrolysis Product: The methyl ester (-COOCH₃) can be hydrolyzed to a carboxylic acid (-COOH) if exposed to water under acidic or basic conditions, yielding 4-formyl-2-methoxybenzoic acid.

Q2: How do I systematically choose the best recrystallization solvent?

A2: The principle "like dissolves like" is a good starting point. Since your molecule has polar (ester, aldehyde) and non-polar (aromatic ring) character, a solvent of intermediate polarity is often ideal.

Solvent Screening Protocol:

  • Place ~20-30 mg of crude solid into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid at room temperature.

  • Heat the tubes that did not show solubility. A good candidate solvent will dissolve the solid when hot.

  • Cool the tubes that showed good hot-solubility. A good candidate solvent will show abundant crystal formation upon cooling.

Table 1: Potential Recrystallization Solvents for this compound

Solvent Boiling Point (°C) Polarity Rationale & Comments
Isopropanol 82 Polar Protic Often an excellent choice for moderately polar compounds. Good balance of solubility.
Ethanol 78 Polar Protic Similar to isopropanol, but may be slightly too polar (high cold solubility), potentially reducing yield.
Ethyl Acetate 77 Polar Aprotic Good solvent power for esters. Often used in a binary system with hexanes.
Toluene 111 Non-polar Good for aromatic compounds. Its high boiling point can help dissolve stubborn solids.
Acetone 56 Polar Aprotic A strong solvent; may show high solubility even when cold. Best used if impurities are non-polar.
Hexanes/Heptane ~69 / ~98 Non-polar Likely a poor solvent on its own, but excellent as the "anti-solvent" in a binary system with Ethyl Acetate or DCM.

| Water | 100 | Very Polar | Compound is likely insoluble in water, but water can be used to wash away highly polar impurities.[4] |

Q3: Is there a way to decide which purification method to use first?

A3: Yes, a logical workflow based on preliminary analysis of the crude material is most efficient. The following decision tree illustrates this process.

Purification_Workflow start Crude Product (this compound) check_acid Analyze Crude (TLC, NMR) Is an acidic impurity present? start->check_acid extraction Perform Acid-Base Extraction (wash with aq. NaHCO3) check_acid->extraction  Yes check_solid Is the resulting product a solid? check_acid->check_solid  No extraction->check_solid recrystallize Purify via Recrystallization check_solid->recrystallize  Yes check_color Is the product colored? recrystallize->check_color decolorize Add Decolorizing Carbon Step during Recrystallization check_color->decolorize  Yes final_product Pure Crystalline Product check_color->final_product  No decolorize->final_product

Caption: Decision workflow for non-chromatographic purification.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 4-formyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-formyl-2-methoxybenzoate is a key building block in organic synthesis, valued for its utility in the development of novel pharmaceutical agents and complex molecular architectures. The strategic positioning of its ester, aldehyde, and methoxy functionalities makes it a versatile intermediate. This guide provides an in-depth comparison of two distinct synthetic routes to this compound, offering detailed experimental protocols and a critical analysis of their respective advantages and disadvantages to inform methodological selection in a research and development setting.

Route 1: Multi-Step Synthesis via Benzylic Oxidation from 2-Hydroxy-4-methylbenzoic Acid

This classical approach builds the target molecule from a readily available starting material, 2-hydroxy-4-methylbenzoic acid, through a three-step sequence involving protection and functional group interconversion.

Scientific Rationale

This pathway is predicated on a logical sequence of functional group manipulations. The initial step serves a dual purpose: methylation of the phenolic hydroxyl group prevents its interference in the subsequent radical reaction, and esterification of the carboxylic acid facilitates purification and characterization. The core of this synthesis is a Wohl-Ziegler reaction, a well-established method for the selective bromination of an activated benzylic position. The resulting dibrominated intermediate is then readily hydrolyzed to the desired aldehyde.

Experimental Protocol

Step 1: Synthesis of Methyl 2-methoxy-4-methylbenzoate

To a solution of 2-hydroxy-4-methylbenzoic acid (1.0 g, 6.6 mmol) in acetone (12 mL), finely ground potassium carbonate (2.4 g, 20 mmol) and dimethyl sulfate (1.9 mL, 20 mmol) are added. The mixture is stirred at room temperature for 18 hours, followed by refluxing for one hour. After filtration and concentration, the crude residue is dissolved in ethyl acetate (35 mL) and treated with triethylamine (2.7 mL, 6.6 mmol). The organic layer is washed sequentially with water, 2N HCl, and brine, then dried over MgSO₄, filtered, and concentrated. The product is purified by flash column chromatography to yield methyl 2-methoxy-4-methylbenzoate as a clear oil (yield: 77%).[1]

Step 2: Synthesis of Methyl 4-(dibromomethyl)-2-methoxybenzoate

Methyl 2-methoxy-4-methylbenzoate (0.5 g, 2.8 mmol) is dissolved in carbon tetrachloride (28 mL). To this solution, N-bromosuccinimide (1.1 g, 6.2 mmol) and a catalytic amount of benzoic peroxyanhydride (0.03 g, 0.11 mmol) are added. The reaction mixture is refluxed for 4 hours. Upon cooling, the mixture is filtered. The filtrate is washed with water and saturated sodium thiosulfate solution, then dried over MgSO₄ and concentrated to give the dibrominated intermediate as a yellow oil, which is often used without further purification.[1]

Step 3: Synthesis of this compound

The crude methyl 4-(dibromomethyl)-2-methoxybenzoate is hydrolyzed to the final product. While the specific source does not detail the hydrolysis of this particular intermediate, a general and effective method involves heating the dibromomethyl compound with an aqueous acid or, more commonly, with silver nitrate in aqueous ethanol, or by treatment with sodium bicarbonate in aqueous DMSO. This step typically proceeds to completion, and after an appropriate workup and purification by flash column chromatography, yields the target compound, this compound.[1][2] A 63% yield has been reported for the combined bromination and hydrolysis steps.[1]

Visualization of Route 1

Synthesis_Route_1 cluster_0 Step 1: Methylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis 2-Hydroxy-4-methylbenzoic_Acid 2-Hydroxy-4-methylbenzoic Acid Methyl_2-methoxy-4-methylbenzoate Methyl 2-methoxy-4-methylbenzoate 2-Hydroxy-4-methylbenzoic_Acid->Methyl_2-methoxy-4-methylbenzoate K₂CO₃, (CH₃)₂SO₄ Methyl_4-(dibromomethyl)-2-methoxybenzoate Methyl 4-(dibromomethyl)-2-methoxybenzoate Methyl_2-methoxy-4-methylbenzoate->Methyl_4-(dibromomethyl)-2-methoxybenzoate NBS, Initiator Methyl_4-formyl-2-methoxybenzoate This compound Methyl_4-(dibromomethyl)-2-methoxybenzoate->Methyl_4-formyl-2-methoxybenzoate H₂O / Heat

Caption: Multi-step synthesis of this compound.

Route 2: Palladium-Catalyzed Formylation of an Aryl Bromide

This more modern approach utilizes a palladium-catalyzed carbonylation reaction to introduce the formyl group directly onto a pre-functionalized aromatic ring.

Scientific Rationale

This route leverages the power of transition-metal catalysis to construct the target molecule in a single, efficient step from an advanced intermediate. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by CO insertion and subsequent reductive elimination to afford the aldehyde. Sodium formate acts as the hydride source in this process. This method offers the advantage of high functional group tolerance and often proceeds with high chemo- and regioselectivity.

Experimental Protocol

A mixture of methyl 4-bromo-2-methoxybenzoate (2.4 g, 0.010 mol), bis(triphenylphosphine)palladium(II) chloride (140 mg, 0.00020 mol), and sodium formate (1.02 g, 0.0150 mol) in dry dimethylformamide (10 mL) is prepared. A slow stream of carbon monoxide is passed through the suspension while the mixture is vigorously stirred at 110°C for 2 hours. After cooling, the reaction is worked up by treating with aqueous NaHCO₃ solution and extracting with ethyl acetate. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. The final product is purified by column chromatography to yield this compound as a colorless oil.[2]

Visualization of Route 2

Synthesis_Route_2 Methyl_4-bromo-2-methoxybenzoate Methyl 4-bromo-2-methoxybenzoate Methyl_4-formyl-2-methoxybenzoate This compound Methyl_4-bromo-2-methoxybenzoate->Methyl_4-formyl-2-methoxybenzoate CO, NaOCHO, PdCl₂(PPh₃)₂

Caption: Palladium-catalyzed formylation of Methyl 4-bromo-2-methoxybenzoate.

Comparative Analysis

FeatureRoute 1: Benzylic OxidationRoute 2: Pd-Catalyzed Formylation
Starting Material 2-Hydroxy-4-methylbenzoic acidMethyl 4-bromo-2-methoxybenzoate
Number of Steps 31 (from bromo-intermediate)
Overall Yield ~48%Not explicitly stated, but typically moderate to high for this type of reaction.
Key Reagents Dimethyl sulfate, NBS, Peroxide initiatorCarbon monoxide, Sodium formate, Palladium catalyst
Advantages Utilizes inexpensive starting materials. Avoids the use of toxic CO gas.High convergency (single step). High functional group tolerance.
Disadvantages Multi-step process, potentially lowering overall yield. Use of hazardous reagents like dimethyl sulfate and carbon tetrachloride.Requires specialized equipment for handling CO gas. Palladium catalysts can be expensive. The bromo-intermediate requires separate synthesis.

Conclusion for the Professional Audience

The choice between these two synthetic routes will be dictated by the specific constraints and priorities of the laboratory.

Route 1 is a robust, classical synthesis that is well-suited for academic laboratories and situations where cost of starting materials is a primary concern. Its multi-step nature, however, may be a drawback for large-scale production due to the accumulation of yield losses and increased labor.

Route 2 represents a more elegant and modern approach. Its single-step conversion from an advanced intermediate is highly desirable for process efficiency, particularly in a drug discovery or development context where rapid access to analogs is crucial. The primary considerations for this route are the cost of the palladium catalyst and the infrastructure required for safely handling carbon monoxide.

Ultimately, a thorough process hazard analysis and cost-benefit assessment should be conducted before selecting a route for scaled-up synthesis. Both methods are chemically sound and provide viable pathways to the valuable synthetic intermediate, this compound.

References

A Strategic Guide to Alternatives for Methyl 4-formyl-2-methoxybenzoate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the selection of starting materials is a critical decision point that dictates the efficiency, scalability, and novelty of a synthetic route. Methyl 4-formyl-2-methoxybenzoate, a trifunctional aromatic building block, serves as a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical and materials science.[1][2] Its unique arrangement of an aldehyde, a methyl ester, and a methoxy group offers a versatile platform for molecular elaboration.

However, reliance on a single, specific intermediate can introduce constraints related to cost, availability, or the exploration of diverse chemical space. This guide provides a comprehensive comparison of viable alternative reagents to this compound. We will delve into the strategic advantages and practical limitations of regioisomers, simplified scaffolds, and bio-derived precursors, supported by experimental data and detailed protocols to empower researchers in making informed decisions.

The Benchmark: Understanding this compound

This compound (CAS 55204-14-3) is an aromatic compound featuring a 1,2,4-substitution pattern.[3] The reactivity of this molecule is governed by its three primary functional groups:

  • Formyl Group (-CHO): A reactive site for nucleophilic additions, condensations (e.g., Wittig, Knoevenagel), and reductive aminations, serving as a primary handle for building molecular complexity.[4]

  • Methyl Ester Group (-COOCH₃): Can be hydrolyzed to a carboxylic acid, converted to amides, or reduced, offering a secondary point for modification.

  • Methoxy Group (-OCH₃): An electron-donating group that activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles primarily to the 5-position.

A plausible and efficient synthesis of this reagent begins with the commercially available Methyl 2-methoxybenzoate, which can be formylated to introduce the aldehyde group at the para-position.

cluster_start Starting Materials A Methyl 2-methoxybenzoate D This compound A->D Rieche Formylation B Formylating Agent (e.g., Dichloromethyl methyl ether) B->D C Lewis Acid (e.g., TiCl₄) C->D

References

A Comparative Guide to the Purity Analysis of "Methyl 4-formyl-2-methoxybenzoate" by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. "Methyl 4-formyl-2-methoxybenzoate," a versatile building block, is no exception. Its purity directly influences the yield, impurity profile, and overall quality of subsequent products. This guide provides an in-depth comparison of two instrumental techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this compound.

Our discussion is tailored for researchers, scientists, and drug development professionals, moving beyond procedural steps to explain the causality behind analytical choices. We aim to equip you with the insights needed to select the most appropriate technique for your specific analytical challenge, ensuring robust and reliable results that stand up to scientific and regulatory scrutiny.

Section 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, revered for its high resolving power and sensitivity in separating and quantifying components within a mixture.[1] For a molecule like this compound, HPLC is exceptionally well-suited for detecting and quantifying process-related impurities and degradation products.

The "Why": Causality in HPLC Method Development

The goal of an HPLC purity method is to separate the main compound from all potential impurities, allowing for accurate quantification, typically by area percent. The development of a robust method is a systematic process.[2]

  • Column Selection: For a moderately polar compound like this compound, a reversed-phase (RP) column, such as a C18, is the logical starting point.[3] The nonpolar stationary phase effectively retains the analyte and related aromatic compounds, allowing for separation based on subtle differences in polarity.

  • Mobile Phase Composition: The choice of mobile phase dictates the retention and elution of compounds. A typical mobile phase for this analysis would be a gradient of water (often buffered) and an organic solvent like acetonitrile or methanol.[4] A gradient elution, where the organic solvent concentration is increased over time, is crucial. It ensures that more polar impurities elute early, the main peak is sharp and well-resolved, and any highly retained, nonpolar impurities are eluted from the column in a reasonable time.

  • Detector Selection: The presence of a chromophore (the aromatic ring and carbonyl groups) in this compound makes UV-Vis detection the ideal choice.[1] Analysis at a wavelength where the main component and expected impurities absorb strongly ensures high sensitivity.

Data Presentation: A Representative HPLC Purity Analysis

The table below illustrates a hypothetical result from an optimized HPLC analysis, demonstrating the method's ability to separate the main peak from potential process-related impurities.

Peak No.Retention Time (min)Area (%)Identity (Probable)
13.50.084-Formyl-2-methoxybenzoic acid (hydrolysis product)
26.20.15Methyl 2-methoxybenzoate (unreacted starting material)
3 8.5 99.65 This compound (Main Peak)
410.10.12Unknown Impurity

Visualizing the Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Accurately weigh sample and dissolve in mobile phase Injector Inject Sample Prep->Injector Column C18 Reversed-Phase Column Separation Injector->Column Pump Mobile Phase Gradient Detector UV-Vis Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Report Calculate Area % & Generate Report Integration->Report QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis Prep Accurately weigh sample & certified internal standard Dissolve Dissolve mixture in deuterated solvent Prep->Dissolve Acquire Acquire ¹H Spectrum (with long relaxation delay) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate analyte and standard signals Process->Integrate Calculate Calculate Purity using qNMR equation Integrate->Calculate

References

A Senior Application Scientist's Guide to the Synthesis of Methyl 4-formyl-2-methoxybenzoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 4-formyl-2-methoxybenzoate is a valuable building block in the synthesis of a variety of pharmacologically active molecules and fine chemicals. Its bifunctional nature, featuring both an aldehyde and a methyl ester, allows for a diverse range of subsequent chemical transformations. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important compound, supported by experimental data and field-proven insights to aid in selecting the most appropriate method for your specific research and development needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from two main strategic directions: direct formylation of a readily available precursor or the oxidation of a pre-functionalized molecule. Each approach has its own set of advantages and disadvantages concerning yield, cost of starting materials, reaction conditions, scalability, and safety. In this guide, we will dissect three primary methods:

  • Oxidation of Methyl 2-methoxy-4-methylbenzoate: A direct and regioselective approach.

  • Vilsmeier-Haack Formylation of Methyl 2-methoxybenzoate: A classic and powerful formylation technique.

  • Gattermann Formylation of Methyl 2-methoxybenzoate: Another well-established method for introducing a formyl group.

This guide will provide a detailed protocol for each method, a comparative analysis of their key performance indicators, and a discussion on the causality behind the experimental choices to empower you to make an informed decision for your synthetic campaigns.

Method 1: Oxidation of Methyl 2-methoxy-4-methylbenzoate

This method stands out for its excellent regioselectivity, as the position of the formyl group is predetermined by the methyl group on the starting material. The reaction proceeds via a benzylic bromination followed by hydrolysis to the aldehyde.

Causality of Experimental Choices

The use of N-Bromosuccinimide (NBS) is a cornerstone of this procedure. NBS is a convenient and selective source of bromine radicals, which are essential for the initiation of benzylic bromination under radical conditions. The reaction is typically initiated by a radical initiator like benzoyl peroxide and proceeds via a radical chain mechanism. The subsequent hydrolysis of the dibromomethyl intermediate to the aldehyde is facilitated by a silver salt, which promotes the displacement of the bromide ions.

Experimental Protocol

Step 1: Benzylic Bromination

  • To a solution of methyl 2-methoxy-4-methylbenzoate (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) is added N-Bromosuccinimide (2.2 eq.) and a catalytic amount of benzoyl peroxide (0.04 eq.).

  • The reaction mixture is heated to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude methyl 4-(dibromomethyl)-2-methoxybenzoate.

Step 2: Hydrolysis to the Aldehyde

  • The crude dibromomethyl intermediate is dissolved in a mixture of acetone and water (typically 5:1).

  • Silver nitrate (2.0 eq.) is added to the solution, and the mixture is stirred at room temperature for 3-4 hours. The reaction flask should be protected from light.

  • The reaction mixture is then filtered through celite to remove the silver bromide precipitate.

  • The filtrate is diluted with ethyl acetate and washed with a saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford this compound.

Visualizing the Workflow

cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Hydrolysis A Methyl 2-methoxy-4-methylbenzoate B NBS, Benzoyl Peroxide CCl4, Reflux A->B C Methyl 4-(dibromomethyl)-2-methoxybenzoate B->C D Methyl 4-(dibromomethyl)-2-methoxybenzoate E Silver Nitrate Acetone/Water D->E F This compound E->F A DMF + POCl3 B Vilsmeier Reagent (Electrophile) A->B D Electrophilic Aromatic Substitution B->D C Methyl 2-methoxybenzoate C->D E Iminium Salt Intermediate D->E F Hydrolysis E->F G This compound F->G A Zn(CN)2 + HCl B In situ generation of HCN A->B C HCN + AlCl3 B->C D Electrophilic Species C->D F Electrophilic Attack D->F E Methyl 2-methoxybenzoate E->F G Aldimine Intermediate F->G H Hydrolysis G->H I This compound H->I

A Technical Guide to the Structural Validation of Methyl 4-formyl-2-methoxybenzoate: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is paramount. The arrangement of functional groups on an aromatic scaffold dictates the molecule's chemical reactivity, physical properties, and biological activity. This guide provides an in-depth technical analysis for validating the structure of Methyl 4-formyl-2-methoxybenzoate, a substituted aromatic ester with potential applications as a synthetic intermediate.

This document will navigate the reader through the experimental and analytical workflows required to unequivocally confirm the identity of this molecule. By comparing its spectroscopic data with that of structurally related alternatives—Methyl 4-formylbenzoate and Methyl 3,4-dimethoxybenzoate—we will illustrate the diagnostic power of modern analytical techniques in assigning the correct isomeric structure.

Synthesis of this compound: The Fischer Esterification Approach

The most direct synthetic route to this compound is the Fischer esterification of its corresponding carboxylic acid, 4-Formyl-2-methoxybenzoic acid, with methanol in the presence of an acid catalyst.[1] This classic and reliable method is well-suited for the esterification of aromatic carboxylic acids.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a round-bottom flask containing 4-Formyl-2-methoxybenzoic acid, add a significant excess of methanol, which acts as both the reactant and the solvent.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to the boiling point of methanol. Maintain a gentle reflux for a period of 2-4 hours to allow the reaction to reach equilibrium. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine to remove any remaining impurities.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude ester. Further purification can be achieved by recrystallization or column chromatography.

The causality behind using a large excess of methanol is to drive the equilibrium of this reversible reaction towards the formation of the ester product, in accordance with Le Châtelier's principle. The acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the methanol.[1]

Spectroscopic Validation: A Triad of Analytical Techniques

The cornerstone of structural validation lies in the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and the number of protons in each environment (integration).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments within the molecule. The chemical shifts of the carbon signals are highly sensitive to their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer clues about the molecule's structure.

Comparative Data Analysis: this compound and Its Alternatives

To highlight the unique spectroscopic signatures of this compound, we will compare its expected data with that of two closely related compounds:

  • Alternative 1: Methyl 4-formylbenzoate: This molecule lacks the methoxy group at the C2 position.

  • Alternative 2: Methyl 3,4-dimethoxybenzoate: This compound has a second methoxy group in place of the formyl group.

Predicted ¹H NMR Data Comparison

The following table summarizes the predicted ¹H NMR chemical shifts for the three compounds. These predictions are based on established substituent effects on aromatic rings.[3]

Proton Assignment This compound (Predicted) Methyl 4-formylbenzoate[4] Methyl 3,4-dimethoxybenzoate[5]
Aldehyde (-CHO)~10.2 ppm (s, 1H)~10.1 ppm (s, 1H)N/A
Aromatic (H3)~7.6 ppm (d, 1H)~8.0 ppm (d, 2H)~7.5 ppm (dd, 1H)
Aromatic (H5)~8.1 ppm (dd, 1H)~8.2 ppm (d, 2H)~6.9 ppm (d, 1H)
Aromatic (H6)~7.9 ppm (d, 1H)~7.7 ppm (d, 1H)
Ester Methyl (-OCH₃)~3.9 ppm (s, 3H)~4.0 ppm (s, 3H)~3.9 ppm (s, 3H)
Methoxy (-OCH₃)~4.0 ppm (s, 3H)N/A~3.9 ppm (s, 3H) & ~3.95 ppm (s, 3H)

s = singlet, d = doublet, dd = doublet of doublets

The presence of the methoxy group at the C2 position in the target molecule is expected to shield the adjacent aromatic protons, causing them to appear at a slightly upfield (lower ppm) chemical shift compared to Methyl 4-formylbenzoate.

Predicted ¹³C NMR Data Comparison
Carbon Assignment This compound (Predicted) Methyl 4-formylbenzoate[6] Methyl 3,4-dimethoxybenzoate[5]
Aldehyde (-CHO)~191 ppm~192 ppmN/A
Ester Carbonyl (C=O)~166 ppm~166 ppm~167 ppm
Aromatic (C1)~125 ppm~135 ppm~124 ppm
Aromatic (C2)~160 ppm (O-CH₃)~130 ppm~112 ppm
Aromatic (C3)~118 ppm~130 ppm~110 ppm
Aromatic (C4)~138 ppm~139 ppm~153 ppm (O-CH₃)
Aromatic (C5)~133 ppm~130 ppm~149 ppm (O-CH₃)
Aromatic (C6)~129 ppm~130 ppm~123 ppm
Ester Methyl (-OCH₃)~53 ppm~53 ppm~52 ppm
Methoxy (-OCH₃)~56 ppmN/A~56 ppm

The distinct chemical shifts for the aromatic carbons, particularly the carbon bearing the methoxy group (C2), provide a clear fingerprint for each molecule.

Predicted IR Spectroscopy Data Comparison
Functional Group This compound (Predicted) Methyl 4-formylbenzoate Methyl 3,4-dimethoxybenzoate[5]
C-H stretch (aromatic)~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C-H stretch (aldehyde)~2850 & ~2750 cm⁻¹~2850 & ~2750 cm⁻¹N/A
C=O stretch (aldehyde)~1700 cm⁻¹~1705 cm⁻¹N/A
C=O stretch (ester)~1720 cm⁻¹~1725 cm⁻¹~1715 cm⁻¹
C-O stretch (ester & ether)~1250-1000 cm⁻¹~1300-1100 cm⁻¹~1250-1000 cm⁻¹

The presence of two distinct C=O stretching bands for the aldehyde and ester groups in the target molecule and Methyl 4-formylbenzoate is a key diagnostic feature, which will be absent in the spectrum of Methyl 3,4-dimethoxybenzoate.

Visualizing the Validation Workflow

The logical flow of the structural validation process can be represented as follows:

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_comparison Comparative Analysis 4-Formyl-2-methoxybenzoic acid 4-Formyl-2-methoxybenzoic acid Fischer Esterification Fischer Esterification 4-Formyl-2-methoxybenzoic acid->Fischer Esterification Methanol Methanol Methanol->Fischer Esterification This compound This compound Fischer Esterification->this compound NMR_Spectroscopy NMR Spectroscopy (¹H & ¹³C) This compound->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy This compound->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry This compound->Mass_Spectrometry Structure_Confirmation Structure Confirmed NMR_Spectroscopy->Structure_Confirmation IR_Spectroscopy->Structure_Confirmation Mass_Spectrometry->Structure_Confirmation Data_Comparison Spectroscopic Data Comparison Structure_Confirmation->Data_Comparison Comparator_1 Methyl 4-formylbenzoate Comparator_1->Data_Comparison Comparator_2 Methyl 3,4-dimethoxybenzoate Comparator_2->Data_Comparison

Caption: Workflow for the synthesis and structural validation of this compound.

Molecular Structure and Key Functional Groups

The structure of this compound with its key functional groups highlighted is depicted below.

Caption: Structure of this compound with key functional groups.

By systematically applying these well-established analytical techniques and engaging in a comparative analysis with structurally similar molecules, researchers can confidently validate the structure of this compound. This rigorous approach to structural elucidation is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

A Comparative Guide to the Efficiency of Methyl 4-formyl-2-methoxybenzoate in Key Organic Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and professional in drug development, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth technical comparison of Methyl 4-formyl-2-methoxybenzoate, a versatile bifunctional molecule, in two cornerstone reactions of modern organic synthesis: the Horner-Wadsworth-Emmons olefination and reductive amination. While direct, side-by-side comparative experimental data for this specific isomer is limited in publicly accessible literature, this guide will leverage established chemical principles and available data for structurally similar compounds to provide a robust, predictive analysis of its performance against common alternatives.

Introduction to this compound

This compound (CAS 55204-14-3) is an aromatic compound featuring an aldehyde, a methyl ester, and a methoxy group.[1][2][3][4][5] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.[6] The aldehyde allows for carbon-carbon bond formation and conversion into other functional groups, while the ester provides a handle for further modifications, such as hydrolysis and amidation. The methoxy group, positioned ortho to the ester and meta to the aldehyde, exerts a significant electronic influence on the reactivity of the aromatic ring and its substituents.

This guide will focus on comparing the expected efficiency of this compound with the more extensively documented Methyl 4-formylbenzoate (CAS 1571-08-0), which lacks the 2-methoxy substituent.[7] This comparison will highlight the electronic impact of the methoxy group on reaction outcomes.

Horner-Wadsworth-Emmons Reaction: A Comparative Perspective

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly with a high degree of stereoselectivity for the (E)-isomer.[8][9][10][11][12] The reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone.

Expected Performance of this compound

The aldehyde group of this compound is the reactive site in the HWE reaction. The 2-methoxy group is an electron-donating group, which can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon. This deactivation might lead to a marginally slower reaction rate compared to an unsubstituted benzaldehyde. However, for most synthetic applications, this effect is not expected to be prohibitive.

Comparison with Methyl 4-formylbenzoate

Methyl 4-formylbenzoate is a common substrate in HWE reactions for the synthesis of various compounds, including fluorescent brighteners.[13] In the absence of the electron-donating methoxy group, the aldehyde of Methyl 4-formylbenzoate is more electrophilic, potentially leading to faster reaction kinetics.

FeatureThis compound (Predicted)Methyl 4-formylbenzoate (Documented)
Aldehyde Reactivity Moderately electrophilic, slightly deactivated by the 2-methoxy group.Electrophilic.
Expected Reaction Rate Potentially slightly slower.Generally faster.
Stereoselectivity High (E)-selectivity is expected, typical of HWE reactions.High (E)-selectivity is well-established.
Potential Side Reactions Minimal under standard HWE conditions.Minimal under standard HWE conditions.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is a general procedure that can be adapted for both this compound and its analogs.

Materials:

  • This compound (or Methyl 4-formylbenzoate)

  • Triethyl phosphonoacetate (or other suitable phosphonate)

  • Sodium hydride (NaH) or other suitable base (e.g., NaOMe)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.05 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

HWE_Workflow start Start ylide Ylide Formation: Triethyl phosphonoacetate + NaH in THF start->ylide addition Aldehyde Addition: This compound in THF ylide->addition reaction Reaction Progression: Stir at room temperature addition->reaction quench Quenching: Saturated aq. NH4Cl reaction->quench extraction Extraction: Ethyl Acetate quench->extraction purification Purification: Column Chromatography / Recrystallization extraction->purification product Final Product: (E)-Alkene purification->product

Caption: Horner-Wadsworth-Emmons Experimental Workflow.

Reductive Amination: A Comparative Perspective

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds and ammonia or a primary or secondary amine.[14][15] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.

Expected Performance of this compound

The aldehyde functionality of this compound is amenable to reductive amination. The initial step of imine formation is generally reversible. The electron-donating 2-methoxy group may slightly disfavor the initial nucleophilic attack of the amine on the carbonyl carbon. However, under appropriate reaction conditions, this effect can be overcome.

Comparison with Methyl 4-formylbenzoate

Methyl 4-formylbenzoate is also a suitable substrate for reductive amination. The higher electrophilicity of its aldehyde group could lead to a faster initial rate of imine formation compared to this compound.

FeatureThis compound (Predicted)Methyl 4-formylbenzoate (Documented)
Imine Formation Rate Potentially slightly slower due to the electron-donating methoxy group.Generally faster.
Choice of Reducing Agent A wide range of reducing agents should be effective (e.g., NaBH(OAc)₃, NaBH₃CN).A wide range of reducing agents are known to be effective.
Product Yield Good to excellent yields are expected with optimized conditions.Good to excellent yields have been reported.
Potential Side Reactions Over-alkylation of the amine is a possibility, depending on the amine and reaction conditions.Over-alkylation can occur.
Experimental Protocol: Reductive Amination

This is a general protocol for the reductive amination of an aldehyde with a primary amine using sodium triacetoxyborohydride.

Materials:

  • This compound (or Methyl 4-formylbenzoate)

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in DCM, add acetic acid (1.0 eq, optional).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reductive_Amination_Workflow start Start imine Imine Formation: Aldehyde + Amine in DCM start->imine reduction Reduction: Add NaBH(OAc)3 imine->reduction reaction Reaction Progression: Stir at room temperature reduction->reaction quench Quenching: Saturated aq. NaHCO3 reaction->quench extraction Extraction: DCM quench->extraction purification Purification: Column Chromatography extraction->purification product Final Product: Secondary Amine purification->product

Caption: Reductive Amination Experimental Workflow.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Based on fundamental chemical principles, its reactivity in key transformations such as the Horner-Wadsworth-Emmons reaction and reductive amination is expected to be robust, leading to the desired products in good yields. The presence of the 2-methoxy group, while potentially having a minor impact on reaction kinetics compared to the unsubstituted analog Methyl 4-formylbenzoate, is unlikely to be a significant impediment to its synthetic utility. For researchers and drug development professionals, this compound represents a valuable tool for the construction of complex molecular architectures. The choice between this reagent and its analogs will ultimately depend on the specific electronic properties desired in the final product and the fine-tuning of reaction conditions to achieve optimal efficiency.

References

Safety Operating Guide

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-formyl-2-methoxybenzoate

In the fast-paced environment of pharmaceutical research and organic synthesis, the lifecycle of a chemical reagent extends far beyond its use on the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring that your laboratory practices remain compliant and fundamentally safe.

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound, and structurally similar aromatic aldehyde esters, are classified as hazardous substances. The primary risks are associated with irritation and potential harm upon contact or ingestion.

The rationale for treating this compound as hazardous waste stems from its classification. Based on data from analogous compounds, the following hazards are anticipated:

  • Skin Irritation : May cause redness and inflammation upon contact.

  • Serious Eye Irritation : Can cause significant irritation and potential damage to the eyes.

  • Respiratory Irritation : Inhalation of the dust or powder may irritate the respiratory tract.[1][2][3][4]

These classifications mandate that the compound cannot be discarded as common refuse or washed down the drain.[1] Doing so would pose a risk to environmental and public health.

Table 1: Hazard Profile of Structurally Similar Aromatic Aldehyde Esters
Hazard ClassificationGHS Hazard StatementPrecautionary Statement CodesSource(s)
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313[1][2]
Eye Irritation (Category 2A)H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312[1][2]
Acute Aquatic Hazard (Category 3)H402: Harmful to aquatic lifeP273[5]
Chronic Aquatic Hazard (Category 3)H412: Harmful to aquatic life with long lasting effectsP273[5]

Immediate Safety Protocols & Spill Management

Safe disposal begins with safe handling at all stages. In the event of a spill or when preparing waste containers, adherence to the following protocols is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to mitigate the risks of exposure.

  • Eye Protection : Chemical safety goggles or a face shield.[2]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene.[1][2]

  • Body Protection : A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[1][2]

  • Respiratory Protection : Handle the solid compound in a certified chemical fume hood to avoid dust inhalation. If a fume hood is not available, a NIOSH-approved respirator for particulates is necessary.[4]

Spill Cleanup Procedure

Should a spill occur, the following steps must be taken immediately and methodically:

  • Isolate the Area : Evacuate non-essential personnel and restrict access to the spill area.

  • Ensure Ventilation : Work in a well-ventilated area or chemical fume hood.

  • Contain the Spill : For solid spills, gently sweep or vacuum up the material, avoiding dust generation. Place the collected material into a suitable, labeled container for hazardous waste.[1]

  • Decontaminate : Clean the spill area with soap and water. The cleaning materials (e.g., paper towels, absorbent pads) must also be treated as hazardous waste and placed in a sealed bag for disposal.[6][7]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and local regulations. The United States Environmental Protection Agency (EPA) defines hazardous waste in Title 40 of the Code of Federal Regulations (CFR), § 261.3.[8][9][10] This compound must be managed as a hazardous waste from "cradle to grave."

Step 1: Waste Characterization and Segregation
  • Classification : All unused, expired, or contaminated this compound must be classified as hazardous chemical waste.[11] Do not mix it with non-hazardous waste.

  • Segregation : It is critical to segregate this waste from incompatible materials. Do not mix with strong oxidizing agents, acids, bases, or alcohols to prevent potentially dangerous reactions.[12] Store in a dedicated container.

Step 2: Proper Containerization
  • Select a Compatible Container : Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) is a common choice. The container must be in good condition, free of leaks, and have a secure, sealable lid.[6]

  • Labeling : The container must be clearly labeled. Attach a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The full chemical name: "Waste this compound"

    • The associated hazards (e.g., "Irritant")

    • The date waste was first added to the container.

  • Keep Closed : The waste container must remain sealed at all times, except when adding waste. This prevents the release of vapors and protects the lab environment.[6][7]

Step 3: Accumulation and Storage
  • Storage Location : Store the sealed waste container in a designated, well-ventilated satellite accumulation area within or near the laboratory. This area should be away from general traffic and incompatible materials.

  • Follow Institutional Policy : Adhere to your institution's policies regarding the maximum volume of waste that can be stored in a satellite accumulation area and the time limits for accumulation.

Step 4: Arranging for Final Disposal
  • Contact EHS : Once the container is full or ready for disposal, contact your institution's EHS department to schedule a pickup. Do not attempt to transport the waste yourself.[7]

  • Professional Disposal : The EHS department will arrange for a licensed hazardous waste contractor to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). At the TSDF, the chemical will be managed through high-temperature incineration or another approved chemical treatment method.[13]

Step 5: Disposal of Empty Containers
  • Container Decontamination : Under EPA regulations, an "empty" container that held a hazardous chemical may still be considered hazardous waste.[14]

  • Rinsing Procedure : To render a container non-hazardous, it must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous chemical waste.[6] Subsequent rinses may be permissible for drain disposal, but you must consult your local EHS guidelines. After rinsing and air-drying, deface the original label before discarding the container.

Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the logical steps and decision points in the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_protocol Disposal Protocol start Identify Waste: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs? ppe->spill cleanup Execute Spill Cleanup Protocol spill->cleanup Yes proceed Proceed with Disposal spill->proceed No cleanup->proceed characterize Characterize as Hazardous Waste proceed->characterize containerize Select & Label Compatible Container characterize->containerize segregate Segregate from Incompatible Wastes containerize->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs end Waste Collected by Licensed Contractor contact_ehs->end

Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.